molecular formula C38H34N2O4 B13147947 Trt-Dab(Fmoc)-OH

Trt-Dab(Fmoc)-OH

Cat. No.: B13147947
M. Wt: 582.7 g/mol
InChI Key: JMFPYXLXMLDIOH-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trt-Dab(Fmoc)-OH is a useful research compound. Its molecular formula is C38H34N2O4 and its molecular weight is 582.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trt-Dab(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trt-Dab(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H34N2O4

Molecular Weight

582.7 g/mol

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid

InChI

InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1

InChI Key

JMFPYXLXMLDIOH-DHUJRADRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-Dab(Trt)-OH: Navigating Synthesis and Supplier Selection

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, the choice of building blocks is paramount to success. Among the diverse array of non-canonical amino acids, L-2,4-diaminobutyric acid (Dab) derivatives offer unique opportunities for creating complex peptide architectures, including branched and cyclic structures. This guide focuses on a key derivative, N-α-Fmoc-N-γ-trityl-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-Dab(Trt)-OH. We will delve into its chemical identity, strategic applications, critical considerations for its use, and a survey of reliable suppliers.

A point of clarification on nomenclature is essential for precision in research. While the query "Trt-Dab(Fmoc)-OH" is understandable, the standard convention in peptide chemistry places the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of the amino acid backbone, and the side-chain protecting group is indicated in parentheses. Therefore, the correct nomenclature is Fmoc-Dab(Trt)-OH . In practice, a closely related and more commonly available derivative is Fmoc-Dab(Mtt)-OH , where Mtt stands for 4-methyltrityl. This guide will primarily focus on the Mtt derivative as it is well-documented and commercially accessible, while noting that the principles of its use are largely applicable to the Trt-protected version.

Core Technical Specifications

A foundational aspect of working with any chemical compound is understanding its fundamental properties. The key identifiers and characteristics of Fmoc-Dab(Mtt)-OH are summarized below.

PropertyValueSource
CAS Number 851392-68-2[1][2][3]
Molecular Formula C39H36N2O4[1][2][3]
Molecular Weight 596.71 g/mol
Appearance White to off-white or beige powder
Purity (Typical) ≥95% (HPLC/TLC)[2]
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid[2]

The Strategic Advantage: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Dab(Mtt)-OH lies in its utility for Fmoc-based solid-phase peptide synthesis (SPPS). The strategic value of this reagent is rooted in its orthogonal protection scheme. The Fmoc group on the α-amine is base-labile and is typically removed using a piperidine solution, while the Mtt group protecting the γ-amine of the Dab side chain is highly acid-labile.

This differential stability allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminus is still protected. The Mtt group can be cleaved using a very mild acid treatment, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This opens up a plethora of possibilities for peptide modification, including:

  • Branched Peptides: A second peptide chain can be synthesized on the deprotected Dab side chain.

  • Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminus of the peptide.

  • Conjugation: The exposed amine can serve as a handle for attaching various molecules, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Caption: Orthogonal protection strategy using Fmoc-Dab(Mtt)-OH in SPPS.

A Critical Consideration: The Challenge of Lactamization

While Fmoc-Dab(Mtt)-OH is a powerful tool, researchers must be aware of a significant potential side reaction: intramolecular cyclization to form a lactam. This issue has been reported to cause abnormally poor coupling efficiency during SPPS.[4] The reaction is particularly prevalent under various conditions with common coupling reagents.[4]

This lactamization occurs when the carboxyl group of the Fmoc-Dab(Mtt)-OH is activated for coupling. The nearby γ-amino group, despite being protected by the bulky Mtt group, can attack the activated carboxylate, leading to the formation of a six-membered ring and rendering the amino acid incapable of being incorporated into the growing peptide chain.

G cluster_0 Desired Reaction: Peptide Coupling cluster_1 Side Reaction: Lactamization Fmoc-Dab(Mtt)-OH Fmoc-Dab(Mtt)-OH Activated Ester Activated Ester Fmoc-Dab(Mtt)-OH->Activated Ester Coupling Reagent Coupled Peptide Coupled Peptide Activated Ester->Coupled Peptide N-terminus of Resin-Bound Peptide Fmoc-Dab(Mtt)-OH_side Fmoc-Dab(Mtt)-OH Activated Ester_side Activated Ester Fmoc-Dab(Mtt)-OH_side->Activated Ester_side Coupling Reagent Lactam Inactive Lactam Activated Ester_side->Lactam Intramolecular Attack

Caption: Competing reaction pathways for Fmoc-Dab(Mtt)-OH during coupling.

Mitigation Strategies:

To overcome this challenge, several approaches can be considered:

  • Choice of Coupling Reagent: Research has shown that using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent can lead to complete incorporation of Fmoc-Dab(Mtt)-OH.[4] This is often achieved with a multi-time, pre-incubation-free protocol.[4]

  • In Situ Activation: Minimizing the time the amino acid spends in its activated state before coupling can reduce the likelihood of lactamization.

  • Alternative Protecting Groups: In cases where lactamization remains a persistent issue, considering alternative, orthogonally protected Dab derivatives may be a more efficient solution.[4]

Experimental Protocol: Incorporation of Fmoc-Dab(Mtt)-OH using DEPBT

This protocol is adapted from findings that suggest DEPBT can effectively mediate the coupling of Fmoc-Dab(Mtt)-OH while minimizing lactam formation.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Dab(Mtt)-OH

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.

  • Coupling Mixture Preparation (No Pre-activation):

    • In a separate vial, dissolve Fmoc-Dab(Mtt)-OH (3 equivalents relative to resin loading) and DEPBT (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the vial.

  • Coupling Reaction: Immediately add the freshly prepared coupling mixture to the resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time may be necessary compared to standard amino acids.

  • Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction.

  • Repeat Coupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, drain the vessel, wash with DMF, and repeat the coupling procedure (steps 4-7).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to prepare for the next synthesis cycle or final cleavage.

Supplier Information

A reliable supply chain is critical for research and development timelines. The following table provides information on some of the commercially available sources for Fmoc-Dab(Mtt)-OH.

SupplierProduct NameCAS NumberPurity/Grade
Sigma-Aldrich (Novabiochem®) Fmoc-Dab(Mtt)-OH851392-68-2≥95.0% (HPLC), Novabiochem®
Aapptec Fmoc-Dab(Mtt)-OH851392-68-2Not specified
Advanced ChemBlocks Fmoc-Dab(Mtt)-OH851392-68-295%
ChemPep Fmoc-Dab(Mtt)-OH851392-68-2Not specified

Conclusion

Fmoc-Dab(Mtt)-OH is a valuable, albeit challenging, building block in the peptide chemist's toolbox. Its utility in creating complex peptide architectures through an orthogonal protection strategy is undeniable. However, a thorough understanding of the potential for lactamization and the implementation of appropriate mitigation strategies, such as the use of DEPBT as a coupling reagent, are essential for its successful application. By carefully considering the technical nuances outlined in this guide and selecting a reputable supplier, researchers can effectively leverage the unique properties of this amino acid derivative to advance their drug discovery and development programs.

References

  • Aapptec Peptides. Fmoc-Dab(Mtt)-OH, CAS 851392-68-2.
  • Sigma-Aldrich. Fmoc-Dab(Mtt)-OH Novabiochem®.
  • Advanced ChemBlocks. Fmoc-Dab(Mtt)-OH 95%.
  • Sigma-Aldrich. Fmoc-Dab(Boc)-OH = 97.0 HPLC.
  • Sigma-Aldrich. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2.
  • ChemPep. 851392-68-2 | Fmoc-Dab(Mtt)-OH.
  • Aapptec Peptides. Fmoc-Dab(Boc)-OH, CAS 125238-99-5.
  • ResearchGate. Synthesis of Fmoc-DADHOHA(acetonide,Trt)-OH.
  • PubMed. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

Sources

Role of Trt and Fmoc protecting groups in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Orthogonal Powerhouse: Optimizing Fmoc and Trityl (Trt) Strategies in Advanced Peptide Synthesis

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), the synergy between the Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group and the Trt (Trityl) side-chain protecting group represents the gold standard for synthesizing complex sequences. This guide dissects the physicochemical mechanisms that make this combination "orthogonal"—meaning one group can be manipulated without affecting the other. We explore the base-labile nature of Fmoc, the acid-labile stability of Trt, and the critical role of Trt in preventing Histidine racemization and facilitating Cysteine regioselectivity.

Part 1: The Principle of Orthogonality

The success of SPPS relies on orthogonality . In the Fmoc/tBu strategy, protecting groups are stratified into two classes based on their lability (reactivity) to different chemical environments.

  • Temporary Group (Fmoc): Protects the N-terminus. Removed by mild base (Piperidine) during every cycle.

  • Permanent Group (Trt/tBu): Protects side chains (Cys, His, Asn, Gln). Stable to base; removed by acid (TFA) only at the very end of synthesis.

This separation ensures that the growing peptide chain is never exposed to harsh acids until the final cleavage step, minimizing side reactions like depurination (in DNA-peptide conjugates) or premature side-chain modifications.

Visualizing the Orthogonal Landscape

OrthogonalityMatrix cluster_0 Protecting Groups cluster_1 Reagents Fmoc Fmoc (N-Term) Trt Trt (Side-Chain) tBu tBu/Boc (Side-Chain) Base 20% Piperidine (Base) Base->Fmoc CLEAVES (Fast) Base->Trt Stable DiluteAcid 1% TFA (Mild Acid) DiluteAcid->Fmoc Stable DiluteAcid->Trt Stable (Mostly) StrongAcid 95% TFA (Strong Acid) StrongAcid->Fmoc Stable StrongAcid->Trt CLEAVES (Global) StrongAcid->tBu CLEAVES

Figure 1: The Reactivity Matrix. Green arrows indicate the standard deprotection cycle; black arrows indicate the final global cleavage.

Part 2: Fmoc – The Backbone Guardian

Mechanism of Action

Fmoc protection is based on the fluorenyl ring system. Its removal is triggered by a base via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

  • Proton Abstraction: The secondary amine (Piperidine) abstracts the acidic proton from the β-carbon of the fluorenyl ring.

  • Elimination: The electron pair collapses to form a double bond, expelling the carbamate leaving group as CO₂ and the free amine.

  • Scavenging: The byproduct, dibenzofulvene , is highly reactive. Piperidine acts as a scavenger, trapping it to form a piperidine-dibenzofulvene adduct.

Expert Insight: While 20% Piperidine in DMF is standard, 0.1M HOBt is often added to the deprotection mixture to suppress aspartimide formation, a common side reaction in sequences containing Asp-Gly or Asp-Ser.

Part 3: Trityl (Trt) – The Versatile Protector

The Triphenylmethyl (Trityl) group is sterically bulky and acid-labile. Its role extends beyond simple protection; it dictates the structural integrity of sensitive amino acids.

Cysteine (Cys) & Regioselectivity

The sulfhydryl group of Cysteine is highly nucleophilic.

  • Standard Role: Cys(Trt) is stable to base but removed by 95% TFA. This releases the free thiol (-SH) for spontaneous disulfide bond formation or conjugation.

  • The "Scavenger" Requirement: Upon cleavage, the Trityl cation (

    
    ) is generated. Without scavengers (like TIS or EDT), 
    
    
    
    will re-attach to the Cysteine sulfur (S-tritylation).
    • Protocol Adjustment: Always use 2.5% EDT (1,2-Ethanedithiol) or 5% TIS (Triisopropylsilane) in the cleavage cocktail to quench

      
      .
      
Histidine (His) & Racemization Suppression

Histidine is notorious for racemization (conversion of L-His to D-His) during coupling.[1] This occurs via the abstraction of the


-proton by the imidazole nitrogen.
  • The Trt Solution: The Trityl group binds to the

    
    -nitrogen (
    
    
    
    ) of the imidazole ring. Its massive steric bulk prevents the imidazole nitrogen from acting as an intramolecular base, effectively blocking the racemization pathway .
  • Comparison: Unlike the Boc group (which can modify the imidazole ring permanently if not handled correctly), Trt is cleanly removed by TFA.

2-Chlorotrityl Chloride (2-CTC) Resin

While Trt protects side chains, the 2-CTC resin uses the trityl chemistry as a linker.

  • Hyper-Acid Sensitivity: The chloride substituent destabilizes the bond, making it cleavable with just 1% TFA .

  • Application: This allows you to cleave the peptide from the resin while retaining side-chain protecting groups (including Cys(Trt) and Lys(Boc)). This is crucial for fragment condensation strategies.

Part 4: Experimental Protocols

Protocol A: Standard Fmoc Deprotection Cycle

Use this for routine elongation of the peptide chain.

  • Drain the reaction vessel (RV).

  • Wash: DMF (3 x 30 sec).

  • Deprotect: Add 20% Piperidine in DMF (5 mL per gram of resin).

    • Incubate: 3 minutes. Drain.

    • Repeat: Add fresh 20% Piperidine. Incubate 12 minutes. Drain.

  • Wash: DMF (3 x 30 sec), DCM (3 x 30 sec), DMF (3 x 30 sec).

    • Validation: Perform a Kaiser Test (ninhydrin). A blue result confirms the Fmoc is removed and the amine is free.

Protocol B: Global Cleavage & Side-Chain Deprotection

Use this to release the final peptide and remove Trt/tBu groups.

  • Wash resin thoroughly with DCM to remove traces of DMF (DMF inhibits TFA cleavage).

  • Prepare Cocktail:

    • Reagent K (Modified): TFA / Phenol / Water / TIS (88 : 5 : 5 : 2).

    • For Cys-containing peptides: Add 2.5% EDT (Ethanedithiol).

  • Incubate: Add cocktail to resin. Shake gently for 2 to 3 hours at room temperature.

  • Precipitate:

    • Filter the TFA solution into cold diethyl ether (-20°C).

    • Centrifuge (3000 rpm, 5 min) to pellet the peptide.

    • Decant ether and wash pellet 2x with fresh cold ether.

Part 5: Workflow Visualization

The following diagram illustrates the standard SPPS cycle, highlighting where Fmoc and Trt play their respective roles.

SPPS_Cycle Start Resin-Linker-AA1(Fmoc) Deprotection Fmoc Removal (20% Piperidine) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling AA2 (HBTU/DIEA + Fmoc-AA2-OH) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Kaiser Test (Blue = Go) Wash2->Check Repeat Repeat Cycle Check->Repeat Next AA FinalCleavage Global Cleavage (95% TFA + Scavengers) Removes Trt/tBu Check->FinalCleavage Sequence Complete

Figure 2: The Fmoc SPPS Cycle. Note that Trt side-chain protection remains intact until the green "Global Cleavage" step.

Part 6: Troubleshooting & Optimization

IssueRole of Fmoc/TrtOptimization Strategy
Incomplete Fmoc Removal Aggregation of peptide chains prevents Piperidine access.Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with Piperidine (2% DBU / 2% Piperidine) for difficult sequences.
Cysteine Alkylation Trityl cation (

) re-attaches to sulfur during cleavage.
Increase scavenger load (TIS or EDT ). Ensure cleavage time is sufficient (min 2 hours).
Histidine Racemization Improper protection of the imidazole ring.[2]Ensure you are using Fmoc-His(Trt)-OH . Avoid His(Boc) or unprotected His.
Premature Cleavage Trt-based resin (2-CTC) is too sensitive.Avoid using >5% acid during synthesis. Use neutral washing steps (DCM/DMF) rather than acidic ones.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis Protocols. Merck/Sigma Technical Library. Link

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Technical Guide: Solubility Profile and Handling of Trt-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trt-Dab(Fmoc)-OH (


-Trityl-

-fluorenylmethoxycarbonyl-L-diaminobutyric acid) is a specialized, highly hydrophobic amino acid building block. Its solubility profile is dominated by the bulky, lipophilic trityl (Trt) group and the planar, aromatic fluorenylmethoxycarbonyl (Fmoc) group.

Core Solubility Verdict:

  • Primary Solvents (High Solubility): Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Secondary Solvents (Moderate/Variable): Tetrahydrofuran (THF), Ethyl Acetate.

  • Anti-Solvents (Insoluble): Water, Diethyl Ether, Hexanes, Methanol (low solubility/potential stability risk).

Molecular Architecture & Physicochemical Logic[1]

To understand the solubility of Trt-Dab(Fmoc)-OH, one must analyze the competing forces within its structure. This molecule represents a "hydrophobic sandwich" around a short polar core.

  • The Trityl Group (

    
    -Trt):  This is a triphenylmethyl group.[1] It is sterically massive and extremely lipophilic (
    
    
    
    for the group alone). It acts as a "grease ball," driving the molecule towards non-polar and chlorinated solvents.
  • The Fmoc Group (

    
    -Fmoc):  A fused tricyclic aromatic system. It relies on 
    
    
    
    stacking interactions, which often leads to aggregation. It requires polar aprotic solvents (like DMF) to disrupt these stacks.
  • The Dab Core: The diaminobutyric acid backbone is short (

    
    ). Unlike Lysine (
    
    
    
    ), the shorter side chain reduces the degrees of freedom, potentially increasing crystal lattice energy and making dissolution slightly more difficult than its longer-chain homologs.
Solvation Mechanism

Successful dissolution requires a solvent that can:

  • Disrupt

    
     stacking  of the Fmoc groups (requires high dielectric constant or aromaticity).
    
  • Accommodate the bulky Trityl group (requires Van der Waals interaction capability).

Solvent Compatibility Matrix

The following data represents the predicted solubility ranges based on the physicochemical properties of homologous di-protected amino acids (e.g., Fmoc-Lys(Trt)-OH).

Solvent ClassSpecific SolventPredicted SolubilitySuitabilityNotes
Chlorinated Dichloromethane (DCM)High (> 0.5 M)Excellent Best for solubilizing the Trityl group. Standard for loading Trt-resins.
Polar Aprotic DMF / NMPHigh (> 0.4 M)Excellent Standard for SPPS coupling. Disrupts Fmoc aggregation effectively.
Polar Aprotic DMSOHigh (> 0.4 M)Good Excellent solubility, but difficult to remove (high boiling point).
Ethers THFModerate (~0.1 - 0.2 M)Variable Good alternative to chlorinated solvents; ensure peroxide-free.
Alcohols Methanol / EthanolLow (< 0.05 M)Poor WARNING: Trityl groups can undergo solvolysis (deprotection) in acidic alcohols.
Aqueous Water / BuffersInsoluble None The molecule is too hydrophobic.
Hydrocarbons Hexane / Diethyl EtherInsoluble Precipitation Used to crash the product out of solution during purification.
Critical Stability Warning
  • Acid Sensitivity: The

    
    -Trityl group is extremely acid-labile . It can be removed by as little as 1% TFA in DCM. Do not  use acidic solvents or HPLC buffers (pH < 5) for solubility testing, as this will degrade the sample.
    
  • Base Sensitivity: The

    
    -Fmoc group is base-labile .[2] Avoid solvents containing secondary amines (Piperidine) or strong bases, which will cause premature deprotection.
    

Experimental Protocol: Gravimetric Saturation

Since specific solubility data for this isomer is rare, you must determine the exact limit for your specific batch using a self-validating gravimetric method.

Workflow Diagram

The following diagram outlines the logical flow for determining solubility while preserving sample integrity.

SolubilityWorkflow Start Start: Weigh 10mg Trt-Dab(Fmoc)-OH AddSolvent Add 100µL Solvent (Target 0.1M) Start->AddSolvent Vortex Vortex (30s) & Sonicate (1 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution (Solubility > 0.1M) Check->Soluble Clear Insoluble Particles Visible Check->Insoluble Cloudy Calc Calculate Saturation Point (mg / Total Volume) Soluble->Calc AddMore Add 100µL Solvent Stepwise Insoluble->AddMore AddMore->Vortex

Caption: Step-by-step decision tree for determining the solubility limit of hydrophobic protected amino acids.

Detailed Methodology
  • Preparation: Weigh exactly 10.0 mg of Trt-Dab(Fmoc)-OH into a 1.5 mL microcentrifuge tube.

  • Initial Addition: Add 100

    
    L of the target solvent (e.g., DCM). This corresponds to a concentration of 
    
    
    
    100 mg/mL.
  • Agitation: Vortex for 30 seconds. If particles persist, sonicate in a water bath for 60 seconds at ambient temperature. Note: Sonication is crucial to break up the crystal lattice of Fmoc-derivatives.

  • Observation:

    • Clear: Solubility is

      
       mg/mL. You may stop or add more solid to find the upper limit.
      
    • Cloudy: Add solvent in 50

      
      L increments, vortexing/sonicating between additions, until clear.
      
  • Calculation:

    
    
    

Application Context: SPPS vs. Solution Phase

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this molecule is likely used to introduce a branching point.

  • Coupling Solvent: Use DMF or NMP .[3] DCM is less ideal for coupling reactions (slower kinetics) but excellent for resin swelling.[3]

  • Concentration: Standard coupling concentration is 0.2 M . Trt-Dab(Fmoc)-OH should easily achieve this in DMF.

  • Troubleshooting Aggregation: If the solution gels or precipitates upon standing, add 1% Triton X-100 or use a binary mixture of DMF/DCM (1:1) .

Solution Phase Synthesis[5]
  • Reaction Solvent: DCM is the preferred solvent.[4] It solubilizes the Trityl group most effectively and allows for mild workups.

  • Purification: Because the molecule is insoluble in water and ether, purification is best achieved by precipitation . Dissolve the crude product in a minimum volume of DCM, then pour slowly into cold Diethyl Ether or Hexane to precipitate the pure product.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

    • Supports the general solubility profiles of Fmoc-amino acids in DMF/NMP.
  • Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Tetrahedron Letters. Link

    • Foundational text on Trityl-resin interactions and solubility in chlorin
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

    • Authoritative review on the stability and solubility properties of Trt and Fmoc groups.
  • Merck/Novabiochem. (2024). Novabiochem® Peptide Synthesis Catalog & Technical Guide. Link

    • Source for general handling of Fmoc-Dab deriv

Sources

Technical Guide: Stability and Storage of Trt-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, storage, and handling of Trt-Dab(Fmoc)-OH (


-Trityl-

-fluorenylmethoxycarbonyl-L-2,4-diaminobutyric acid).

Critical Note on Isomerism: This guide specifically addresses the


-Trityl / 

-Fmoc
protection scheme as requested. This is a specialized "inverse" orthogonal strategy, distinct from the standard SPPS building block Fmoc-Dab(Trt)-OH or Fmoc-Dab(Boc)-OH. Due to the high acid sensitivity of the

-Trityl group and the lactamization risk of the diaminobutyric acid (Dab) backbone, this reagent requires stricter handling than standard amino acids.

Executive Summary

Trt-Dab(Fmoc)-OH is a high-value, sensitive amino acid derivative used primarily in complex peptidomimetic synthesis, particularly for strategies requiring mild N-terminal deprotection or specific fragment condensations. Its core stability challenges arise from three converging factors:

  • The Dab Scaffold: The 2,4-diaminobutyric acid backbone is thermodynamically predisposed to intramolecular cyclization (lactamization), forming a stable 5-membered pyrrolidone ring.

  • 
    -Trityl Lability:  The steric bulk of the trityl group on the 
    
    
    
    -amine makes it extremely acid-sensitive (cleavable by <1% TFA or acetic acid), far more so than side-chain trityl esters.
  • Orthogonal Conflict: Simultaneous presence of acid-labile (Trt) and base-labile (Fmoc) groups requires an environment strictly free of both acidic vapors and secondary amines.

Molecular Architecture & Stability Profile

The "Dab Danger": Lactamization Mechanism

The primary degradation pathway for Diaminobutyric acid derivatives is the nucleophilic attack of the


-nitrogen on the activated 

-carbonyl. While the Fmoc group protects the

-amine, spontaneous deprotection or "slip" under basic conditions can trigger rapid cyclization.

Degradation Pathway Diagram The following diagram illustrates the critical failure modes: Detritylation (Acid) and Lactamization (Base/Activation).

Dab_Degradation cluster_legend Legend TrtDab Trt-Dab(Fmoc)-OH (Intact Reagent) Detritylated H-Dab(Fmoc)-OH (Free N-Terminus) TrtDab->Detritylated Trace Acid (H+) (CO2, TFA vapors) Activated Trt-Dab(Fmoc)-O-Active (Activated Ester) TrtDab->Activated Coupling Reagents (DIC/Oxyma) FmocLoss Trt-Dab(NH2)-OH (Fmoc Cleaved) TrtDab->FmocLoss Trace Base (Piperidine/DBU) Lactam Fmoc-Pyrrolidone (Irreversible Byproduct) Activated->Lactam Slow Cyclization (Steric Slip) FmocLoss->Lactam RAPID Cyclization (Thermodynamic Sink) key Blue: Process | Red: Degradation | Yellow: Intermediate

Caption: Figure 1. Degradation pathways of Trt-Dab(Fmoc)-OH. Note the high risk of pyrrolidone formation if the side chain Fmoc group is compromised.

Protecting Group Sensitivity Matrix
ComponentProtectionSensitivityCritical Risk Factor

-Amine
Trityl (Trt) High Acid Sensitivity Cleaves with 1% TFA in DCM or dilute Acetic Acid.[1] Prolonged exposure to atmospheric CO₂ (carbonic acid) in humid conditions can cause partial deprotection.

-Amine
Fmoc Base Sensitivity Cleaves with 20% Piperidine. Stable to acid, but long-term storage in solution with nucleophilic solvents (like unpurified DMF) can cause slow removal.
Carboxyl Free Acid (-OH) Activation Instability Once activated (e.g., NHS ester), the risk of intramolecular attack increases significantly.

Storage Protocol (SOP)

To maintain purity >98% over 12 months, the following storage conditions are mandatory.

Environmental Conditions
  • Temperature: -20°C (± 5°C) . Long-term storage at 4°C is acceptable for <3 months, but deep freeze is required for long-term stability to prevent slow hydrolysis.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . Oxygen is not the primary threat, but moisture is. Argon is preferred as it is heavier than air and blankets the powder.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential light-induced radical degradation of the Trityl group (though rare, it is a precaution).

Handling Decision Tree

Use this flowchart to determine the correct handling procedure upon removing the reagent from the freezer.

Storage_Protocol Start Remove Vial from -20°C Equilibrate Equilibrate to Room Temp (Unopened in Desiccator) Min: 60 mins Start->Equilibrate CRITICAL STEP CheckSeal Inspect Seal Integrity Equilibrate->CheckSeal Open Open in Fume Hood CheckSeal->Open Weigh Weigh Quickly (Avoid prolonged air exposure) Open->Weigh Reseal Purge Headspace with Argon & Seal Immediately Weigh->Reseal Return Return to -20°C Reseal->Return

Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic and acid-sensitive reagents to prevent condensation-induced hydrolysis.

Experimental Methodologies

Solubilization & Coupling

Trt-Dab(Fmoc)-OH is hydrophobic. Proper solubilization is key to preventing aggregation.

  • Solvent: Use Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Avoid: DCM (Dichloromethane) alone, as solubility may be limited due to the Fmoc group.

  • Concentration: Prepare fresh at 0.1 M - 0.2 M . Do not store stock solutions.

  • Activation:

    • Recommended: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This neutral pH activation minimizes the risk of premature Trityl loss.

    • Avoid: HATU/DIEA if possible. If HATU is required, minimize the base (DIEA/NMM) contact time, as excess base can destabilize the Fmoc group, leading to lactamization.

Quality Control (QC) Validation

Before using a stored batch for critical synthesis, validate purity using the following HPLC method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Note: The short exposure to 0.1% TFA during the run is usually acceptable for analysis, but for purification, use Ammonium Acetate buffer pH 7 to prevent on-column detritylation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 100% B over 20 minutes (High hydrophobicity due to Trt/Fmoc).

  • Detection: UV @ 254 nm (Trityl and Fmoc absorb strongly here).

Acceptance Criteria:

  • Main Peak: >98% Area.[2]

  • Impurity A (Detritylated): <0.5% (Earlier eluting).[3]

  • Impurity B (Lactam): <0.5% (Distinct shift in retention time).

References

  • Bachem. (2024). Handling and Storage of Amino Acid Derivatives.[4] Bachem Technical Guides. Link

  • W.C. Chan & P.D. White. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

  • Merck/MilliporeSigma. (2024). Novabiochem® Peptide Synthesis Reagents: Fmoc-Dab Derivatives.[2]Link

  • Pelay-Gimeno, M., et al. (2015). "Structure-Activity Relationships of Polymyxin B Derivatives." Journal of Medicinal Chemistry, 58(13), 5240-5250. (Discusses Dab lactamization risks). Link

Sources

Trt-Dab(Fmoc)-OH for beginners in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trt-Dab(Fmoc)-OH for Peptide Chemistry

Authored by a Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the design of therapeutics and research tools with enhanced stability, novel functionalities, and tailored pharmacokinetic profiles. Among these, L-2,4-diaminobutyric acid (Dab) offers a unique side chain for branching, cyclization, or conjugation. This guide provides an in-depth technical overview of N-α-Fmoc-N-γ-trityl-L-2,4-diaminobutyric acid (Trt-Dab(Fmoc)-OH), a critical building block for solid-phase peptide synthesis (SPPS). We will explore the causality behind its use, from the strategic choice of protecting groups to detailed, field-proven protocols for its successful incorporation and final deprotection, empowering researchers to leverage its full potential with confidence and scientific rigor.

Introduction: The Strategic Anatomy of Trt-Dab(Fmoc)-OH

At its core, Trt-Dab(Fmoc)-OH is a derivative of L-2,4-diaminobutyric acid, a non-proteinogenic amino acid featuring a primary amine on its side chain. This side-chain amine makes Dab an exceptionally versatile tool for peptide modification.[1] However, its reactivity necessitates a robust protection strategy during synthesis. The efficacy of Trt-Dab(Fmoc)-OH lies in its dual-protection scheme, which is fundamental to its application in Fmoc-based SPPS.

  • The α-Amino Protection (Fmoc): The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This is the standard temporary protecting group in modern SPPS, prized for the mild conditions required for its removal (typically 20% piperidine in DMF), which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[2] The Fmoc group's strong UV absorbance is an added advantage, allowing for spectrophotometric monitoring of the deprotection step.[2]

  • The γ-Side Chain Protection (Trt): The side-chain γ-amino group is protected by the highly acid-labile trityl (Trt) group. The Trt group is exceptionally bulky, which sterically hinders potential side reactions at the γ-amine. Its primary advantage is its lability to weak acids, although in most standard workflows, it is removed concurrently with other acid-labile side-chain protecting groups and cleavage from the resin using a strong trifluoroacetic acid (TFA) cocktail.[3][4] This dual-protection strategy ensures the selective and controlled elongation of the peptide backbone.

G cluster_Trt_Dab_Fmoc_OH Trt-Dab(Fmoc)-OH Structure cluster_legend Key Functional Groups Trt_Dab_Fmoc_OH Trt_Dab_Fmoc_OH Fmoc α-Fmoc Group (Base-Labile) Trt γ-Trt Group (Acid-Labile) COOH Carboxyl Group (Coupling Site)

Figure 1: Chemical structure of Trt-Dab(Fmoc)-OH with key protecting groups highlighted.

Incorporation into the Peptide Chain: The SPPS Cycle

The integration of Trt-Dab(Fmoc)-OH into a growing peptide chain follows the standard rhythm of solid-phase peptide synthesis. The process is a cyclical series of deprotection, activation, and coupling steps performed on a solid support (resin).

SPPS_Cycle Resin 1. Start: Resin with N-terminal Fmoc Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. DMF Wash Deprotection->Washing1 Coupling 4. Coupling (Activated Trt-Dab(Fmoc)-OH) Washing1->Coupling Washing2 5. DMF Wash Coupling->Washing2 NextCycle Repeat Cycle or Final Deprotection Washing2->NextCycle NextCycle->Deprotection Next Amino Acid

Figure 2: The Fmoc-SPPS cycle for incorporating Trt-Dab(Fmoc)-OH.
Causality in Coupling Reagent Selection

The choice of coupling reagent is critical for ensuring a high-yield, error-free incorporation of the amino acid. The goal is to form an active ester of Trt-Dab(Fmoc)-OH that will rapidly and efficiently react with the free N-terminal amine on the resin-bound peptide.

Commonly Used Coupling Systems:

  • Uronium/Aminium Salts: Reagents like HBTU, HCTU, and HATU are extremely popular due to their high efficiency and rapid reaction times.[5][6] They convert the Fmoc amino acid into an active ester in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Phosphonium Salts: Reagents like PyBOP are also highly effective, particularly for sterically hindered couplings.[5]

Field Insight: The Specter of Lactamization While Trt is a robust protecting group, it is crucial to be aware of potential side reactions inherent to Dab derivatives. Research has shown that other orthogonally protected Dab building blocks, such as Fmoc-Dab(Mtt)-OH, can be highly susceptible to intramolecular cyclization (lactamization) upon activation with common coupling reagents.[7][8][9] This side reaction forms a stable γ-lactam, rendering the amino acid incapable of coupling to the peptide chain.[7][9]

Although this issue is most pronounced with the Mtt group, minimizing the pre-activation time for any Dab derivative is a prudent measure.[5][7] The activated amino acid solution should be added to the resin immediately after preparation to favor the intermolecular coupling reaction over the intramolecular side reaction.

Validated Protocol for Coupling Trt-Dab(Fmoc)-OH

This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.

  • Resin Preparation: Swell the peptide-resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-7 minutes. Drain, and repeat once.[3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

  • Confirmation of Deprotection (Self-Validation): Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads. A positive result (e.g., blue beads for the Kaiser test) confirms the presence of a free primary amine and the readiness for coupling.

  • Amino Acid Activation: In a separate vessel, dissolve Trt-Dab(Fmoc)-OH (4 equivalents, 0.4 mmol) and a suitable coupling reagent like HCTU (3.9 equivalents, 0.39 mmol) in DMF. Add DIPEA (8 equivalents, 0.8 mmol).

  • Coupling Reaction: Immediately add the activation mixture to the drained, washed resin. Agitate the reaction vessel via nitrogen bubbling or mechanical shaking for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[10]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation of Coupling (Self-Validation): Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates the successful consumption of the free amines and completion of the coupling reaction. If the test is positive, a second coupling (double coupling) may be required.

ParameterRecommended ValueRationale
Amino Acid Equivalents 3-5 eq.Drives the reaction to completion by mass action.
Coupling Reagent Equiv. 0.95-1.0 eq. (relative to AA)Ensures full activation of the amino acid.
Base (DIPEA) Equivalents 2 eq. (relative to AA)Neutralizes the amino acid salt and facilitates activation.
Solvent Amine-free DMFHigh-quality solvent is crucial to prevent premature Fmoc deprotection.[3]
Pre-activation Time < 1 minuteMinimizes the risk of potential side reactions like lactamization.[5]
Coupling Time 1-2 hours (standard)Sufficient for most couplings; extend for sterically hindered residues.

Table 1: Recommended Reagent Stoichiometry for Trt-Dab(Fmoc)-OH Coupling.

Final Cleavage and Trt Group Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the Trt group on the Dab residue. This is typically achieved with a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA).

The Critical Role of Scavengers

During acidolysis, the Trt group is cleaved, releasing a stable trityl carbocation (Trt⁺). This cation is a highly reactive electrophile that can re-attach to nucleophilic residues in the peptide, particularly the indole ring of Tryptophan (Trp) or the thiol of Cysteine (Cys). This results in undesired, often irreversible, modifications of the final product.

To prevent this, the cleavage cocktail must contain "scavengers." These are nucleophilic reagents added in excess to trap the reactive cations.

Deprotection_Mechanism Peptide Peptide-Dab(Trt)-Resin Cleavage Acidolysis Peptide->Cleavage TFA TFA Cocktail (TFA + Scavengers) TFA->Cleavage Products Free Peptide-Dab(NH2) Cleavage->Products Byproducts Trt-Scavenger Adduct + Spent Resin Cleavage->Byproducts

Figure 3: Global deprotection workflow highlighting the role of the TFA cocktail.
Validated Protocol for Cleavage and Deprotection

CAUTION: TFA is an extremely corrosive and volatile acid. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, eye protection).

  • Resin Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with Dichloromethane (DCM) and dry it thoroughly under a vacuum.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A standard robust cocktail is presented in the table below.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Swirl gently. If Trt-protected residues are present, the solution may turn yellow or orange due to the trityl cation; the addition of a silane scavenger should make it colorless.[10]

  • Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the TFA under a gentle stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.[11][12][13]

ReagentReagent "R" Cocktail (%)Rationale / Target Residues
Trifluoroacetic Acid (TFA) 95%Main cleavage and deprotection agent.
Water (H₂O) 2.5%Aids in hydrolysis of protecting groups.
Triisopropylsilane (TIPS) 2.5%Crucial Scavenger. Reduces the trityl cation and protects against Trp alkylation.[3][10]

Table 2: Standard Cleavage Cocktail for Peptides Containing Trt-Protected Residues.

Conclusion

Trt-Dab(Fmoc)-OH is a powerful and reliable building block for introducing L-2,4-diaminobutyric acid into synthetic peptides. Its success hinges on a clear understanding of the roles of its protecting groups and the causality behind the chosen synthetic protocols. By employing efficient coupling strategies that minimize pre-activation time and using robust, scavenger-containing cleavage cocktails, researchers can confidently and reproducibly synthesize complex peptides. This technical guide provides the foundational knowledge and validated protocols necessary to move from concept to execution, enabling the continued development of novel peptide-based tools and therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Retrieved February 6, 2026.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604. [Link]

  • Lam, P. L., Wu, Y., & Wong, K. L. (2022). Supplementary Information: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. The Royal Society of Chemistry.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 6, 2026, from [Link]

  • Creative Peptides. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Peptide Modifications with L-2,4-Diaminobutyric Acid Dihydrochloride. Retrieved February 6, 2026.
  • Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved February 6, 2026.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • ResearchGate. (n.d.). Amino acid sequences of peptides employed in this study. DAB, α,γ-diaminobutyric acid... Retrieved February 6, 2026.
  • Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. PubMed. [Link]

  • International Journal of Science and Research Archive. (2025).
  • ResearchGate. (2025).
  • ResolveMass Laboratories Inc. (2025).
  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved February 6, 2026.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Trt-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-α-Fmoc-N-γ-trityl-L-diaminobutyric acid (Trt-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). We delve into the chemical principles underpinning its use, focusing on the orthogonal protection strategy that enables site-specific modifications. Detailed, field-proven protocols for incorporation, selective side-chain deprotection, and final cleavage are provided, along with expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Diaminobutyric Acid (Dab)

L-α,γ-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide chemistry.[1] As a homolog of lysine, but with a shorter side chain, its incorporation can introduce unique structural constraints and functionalities. Dab is particularly significant in the design of:

  • Antimicrobial Peptides (AMPs): The cationic nature of the Dab side chain at physiological pH is crucial for interacting with and disrupting negatively charged bacterial membranes.[2]

  • Stapled and Cyclic Peptides: The γ-amino group provides a key handle for on-resin cyclization or lactam bridge formation, enhancing peptide stability and bioactivity.

  • Peptide Conjugates: It offers a specific site for the attachment of labels, linkers, or cytotoxic payloads in antibody-drug conjugates (ADCs) and other targeted therapeutics.

The successful synthesis of such complex peptides hinges on a robust and flexible protecting group strategy. Trt-Dab(Fmoc)-OH is designed precisely for this purpose, employing an orthogonal system that is central to advanced Fmoc-SPPS.[3][4]

The Core Principle: Orthogonal Protection in Fmoc-SPPS

Solid-phase peptide synthesis is a cyclic process of elongating a peptide chain anchored to a solid support.[5][6] To ensure selective bond formation, reactive functional groups not involved in the amide bond formation must be masked with protecting groups.[3][5] The strategy's elegance lies in using protecting groups that can be removed under different chemical conditions—a concept known as orthogonality.[4][7]

Trt-Dab(Fmoc)-OH embodies this principle perfectly:

  • The Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl group is base-labile. It is quantitatively removed at each cycle of peptide elongation using a mild organic base, typically piperidine in DMF, to expose the α-amine for the next coupling reaction.[3][7]

  • The Trt Group (N-γ-protection): The trityl group is a bulky, highly acid-labile protecting group.[8] Its sensitivity to acid is significantly greater than that of other common side-chain protecting groups like tert-butyl (tBu) or Boc. This differential lability is the key to its strategic use. It can be selectively cleaved on-resin using very dilute acid, leaving other acid-labile groups and the resin linkage intact.[9][10]

This orthogonal scheme grants the synthetic chemist precise control, allowing the γ-amine of the Dab residue to be unmasked at any desired point in the synthesis for further modification.

Table 1: Properties of Fmoc and Trt Protecting Groups
Protecting GroupChemical NameProtected GroupCleavage ConditionStability
Fmoc 9-Fluorenylmethyloxycarbonylα-Amine20% Piperidine in DMF (Base)Stable to acid
Trt Trityl (Triphenylmethyl)γ-Amine (Dab Side Chain)1-5% TFA in DCM (Mild Acid)Stable to base

Experimental Workflows and Protocols

The following protocols are standardized for manual synthesis but are readily adaptable to automated peptide synthesizers. All operations should be performed in a well-ventilated fume hood.

General SPPS Cycle for Incorporating Trt-Dab(Fmoc)-OH

This protocol outlines a single coupling cycle. The process begins after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

spss_cycle start Start: Resin with free N-terminal amine wash1 Wash: 3x DMF start->wash1 Prepare coupling Coupling: Add activated amino acid to resin. Mix 1-2h. wash1->coupling Couple activation Activation: Activate Trt-Dab(Fmoc)-OH with Coupling Reagents activation->coupling wash2 Wash: 3x DMF 3x DCM coupling->wash2 kaiser_test Monitor: Kaiser Test (Optional) wash2->kaiser_test capping Capping: (If coupling incomplete) Acetic Anhydride/DIPEA kaiser_test->capping Incomplete deprotection Fmoc Deprotection: 20% Piperidine/DMF (5-10 min) kaiser_test->deprotection Complete capping->wash2 Recouple or Wash next_cycle Ready for Next Cycle deprotection->next_cycle orthogonal_deprotection cluster_fmoc Standard Elongation cluster_trt Selective Side-Chain Deprotection start Peptide-Resin with Fmoc-AA...-Dab(Trt)-... deprotect_fmoc Treat with 20% Piperidine/DMF start->deprotect_fmoc Base-labile deprotect_trt Treat with 1-2% TFA, 5% TIS in DCM start->deprotect_trt Mild Acid-labile (Orthogonal) result_fmoc H2N-AA...-Dab(Trt)-... deprotect_fmoc->result_fmoc result_trt Fmoc-AA...-Dab(NH2)-... deprotect_trt->result_trt

Diagram 2: Orthogonal deprotection scheme for Trt-Dab(Fmoc)-OH.

Protocol Steps:

  • Resin Preparation: Start with the fully protected peptide on resin. Ensure the resin is well-swollen in DCM.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.

    • Causality: The low concentration of TFA is sufficient to cleave the highly labile Trt group but not strong enough to cleave more robust acid-labile groups (tBu, Boc, Pbf) or the resin linker. [9][10]TIS is a critical scavenger that quenches the reactive trityl cation, preventing it from re-attaching to the peptide or alkylating sensitive residues like Tryptophan. [10]3. Reaction: Treat the resin with the deprotection cocktail. Agitate gently. Perform this in short, repeated treatments (e.g., 5-10 treatments of 2 minutes each).

  • Monitoring: After a few treatments, a small sample of resin can be cleaved, and the peptide analyzed by mass spectrometry to check for complete removal of the Trt group.

  • Washing and Neutralization: Once deprotection is complete, thoroughly wash the resin with DCM (5x). It is crucial to neutralize the resin-bound peptide by washing with a 10% solution of DIPEA in DMF (3x), followed by final washes with DMF (3x) and DCM (3x). The free γ-amine is now ready for conjugation, cyclization, or labeling.

Protocol: Global Cleavage and Final Deprotection

This final step cleaves the completed peptide from the solid support and removes all remaining acid-labile side-chain protecting groups, including the Trt group if it was not previously removed.

Protocol Steps:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Add the cleavage cocktail to the resin. A standard robust cocktail is Reagent K or a simpler, effective mixture of 95% TFA, 2.5% Water, and 2.5% TIS . Use approximately 10 mL of cocktail per gram of resin.

    • Trustworthiness: The composition of the cleavage cocktail is critical and sequence-dependent. For peptides containing multiple Arg(Pbf), Met, or Cys residues, a more complex cocktail with scavengers like thioanisole or ethanedithiol (EDT) might be required to prevent side reactions. 3. Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads into a chilled centrifuge tube. Add 10-20 volumes of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Conclusion and Best Practices

Trt-Dab(Fmoc)-OH is a powerful and versatile tool for advanced peptide synthesis. Its successful application relies on a firm understanding of the principles of orthogonal protection.

  • Key to Success: The differential acid lability between the Trt group and other protecting groups is the cornerstone of this methodology. Always use freshly prepared, low-concentration TFA cocktails for selective deprotection.

  • Scavengers are Non-Negotiable: The use of scavengers like TIS during any acid-based deprotection involving the Trt group is essential for obtaining high-purity crude peptides.

  • Validation is Paramount: Always confirm the identity and purity of the final peptide product using a combination of HPLC and mass spectrometry.

By adhering to these protocols and understanding the underlying chemical logic, researchers can confidently incorporate Dab into complex peptide architectures, paving the way for novel therapeutics and research tools.

References

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. ResearchGate.[Link]

  • The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed.[Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

  • What's the use for DAB staining? Reddit.[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.[Link]

  • What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate.[Link]

  • Enhancement of Diaminobenzidine Colorimetric Signal in Immunoblotting. BioTechniques.[Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.[Link]

  • Post-diaminobenzidine Treatments for Double Stainings. PubMed Central.[Link]

  • Polydopamine Modified with Brain Targeting Peptide Rabies Virus Glycoprotein for Alzheimer's Disease Treatment. Dove Medical Press.[Link]

  • Amino acid sequences of peptides employed in this study. ResearchGate.[Link]

  • 2,4-Diaminobutyric acid. Wikipedia.[Link]

  • 2,4-Diaminobutyric acid | C4H10N2O2. PubChem, NIH.[Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.[Link]

Sources

Incorporation of Trt-Dab(Fmoc)-OH in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Trt-Dab(Fmoc)-OH (


-Trityl-

-Fluorenylmethoxycarbonyl-L-2,4-diaminobutyric acid) represents a specialized "inverse" strategy in Solid Phase Peptide Synthesis (SPPS). Unlike standard building blocks (e.g., Fmoc-Dab(Boc)-OH), this reagent is designed for Head-to-Sidechain elongation or the synthesis of branched peptide architectures where the side chain serves as the primary elongation point.

This guide details the automated protocol for utilizing Trt-Dab(Fmoc)-OH to construct branched peptides. By leveraging the orthogonality between the acid-labile Trityl (Trt) group and the base-labile Fmoc group, researchers can selectively elongate the


-side chain while maintaining 

-protection, or vice versa, enabling the synthesis of complex dendrimers, cyclic constraints, and ubiquitin-like conjugates.

Strategic Rationale & Chemistry

The Orthogonal Logic

Standard Fmoc SPPS utilizes base-labile


-protection and acid-labile side-chain protection. Trt-Dab(Fmoc)-OH inverts this logic at the branching point:
  • 
    -Amine (Side Chain):  Protected by Fmoc .[1][2] Removed by 20% Piperidine.[3] This allows the automated synthesizer to continue standard chain elongation off the side chain immediately after coupling.
    
  • 
    -Amine (Main Chain):  Protected by Trityl (Trt) .[3][4][5] Stable to Piperidine.[6] Removed by mild acid (1% TFA/DCM). This "caps" the N-terminus until a specific deprotection step is triggered, preventing polymerization on the backbone while the branch is built.
    
Chemical Structure & Properties
  • Formula:

    
    
    
  • Molecular Weight: ~582.7 g/mol

  • Steric Considerations: The Trityl group is extremely bulky.[5] This provides excellent shielding of the

    
    -amine but can sterically hinder the initial coupling of the residue to the resin-bound peptide.
    
  • Solubility: High hydrophobicity due to Trt and Fmoc groups. Requires DCM/DMF co-solvent systems for optimal dissolution.

Automated Synthesis Protocol

Pre-requisite: Ensure the synthesizer is equipped with a "Specialty Monomer" position and, if on-resin Trt removal is required, a dedicated line for 1% TFA in DCM.

Resin Selection
  • Recommended: Rink Amide or PAL Resin .

    • Reasoning: These resins require 95% TFA for cleavage. They are stable to the 1% TFA conditions used to remove the

      
      -Trityl group, allowing for on-resin modification of the N-terminus after side-chain construction.
      
  • Avoid: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin if on-resin Trt deprotection is planned, as 1% TFA may prematurely cleave the peptide-resin anchorage.

Reagent Preparation

Due to the bulk of the Trt group, solubility can be rate-limiting.

  • Concentration: Prepare a 0.2 M solution.

  • Solvent: Dissolve in DCM:DMF (1:1 v/v) . Pure DMF may result in slow dissolution; DCM aids in solvating the Trityl group.

  • Activator: Use DIC/Oxyma Pure (1:1 equivalent relative to AA). Avoid HBTU/HATU if possible to reduce the risk of epimerization during the potentially slower coupling reaction.

Step-by-Step Workflow (Automated)
StepOperationReagent/ConditionDurationMechanism/Notes
1 Coupling Trt-Dab 0.2M AA, DIC, Oxyma (

C or RT)
60 minDouble coupling recommended due to Trt steric bulk.
2 Capping (Critical) Acetic Anhydride / Pyridine10 minCaps unreacted resin sites. Essential as Trt-Dab coupling is sterically demanding.
3 Branch Elongation Standard Fmoc Cycle --The synthesizer treats the Fmoc on the

-amine as the "N-terminus."
3a Fmoc Removal20% Piperidine in DMF2 x 5 minExposes

-NH2. Trt-NH-

remains intact.
3b Chain AssemblyStandard Fmoc-AA-OH couplingCyclesBuilds peptide on the side chain.
4

-Deprotection
1% TFA / 5% TIS / DCM5 x 2 minSelective Trt Removal. The side chain (now elongated) remains intact.
5 N-Term Modification Acetylation, Fluorophore, or CyclizationVariableModification of the now free

-amine.
6 Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O2-3 hrsCleaves peptide from resin and removes side-chain protecting groups (e.g., tBu, Pbf).

Critical Technical Challenges & Troubleshooting

Lactamization (Pyrrolidone Formation)

Diaminobutyric acid (Dab) is prone to intramolecular cyclization, forming a lactam (pyrrolidone) by the attack of the


-amine on the 

-carbonyl.
  • Risk Profile: In this specific reagent (Trt-Dab(Fmoc)), the risk is mitigated during coupling because the nucleophilic

    
    -amine is Fmoc-protected.
    
  • Risk Zone: The risk re-emerges if the

    
    -carboxyl is activated after the 
    
    
    
    -amine has been deprotected (e.g., if trying to cyclize Head-to-Sidechain).
  • Prevention: Ensure the

    
    -carbonyl is already part of a stable amide bond (coupled to resin) before removing the 
    
    
    
    -Fmoc.
Steric Hindrance of Trityl

The


-Trityl group is massive.
  • Observation: Incomplete coupling of Trt-Dab(Fmoc)-OH to the resin.

  • Solution: Use Microwave Assisted SPPS (

    
    C max—higher temps risk Trt instability) or Double Coupling  at Room Temperature.
    
  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines) after coupling to ensure completion.

Visualizing the Orthogonal Pathway

The following diagram illustrates the decision tree for using Trt-Dab(Fmoc)-OH to create a side-chain branched peptide.

TrtDabStrategy Start Resin-Bound Peptide (NH2) Couple Couple Trt-Dab(Fmoc)-OH Start->Couple DIC/Oxyma Intermediate Resin-AA-Dab(Trt, Fmoc) Couple->Intermediate BranchChoice Target Architecture? Intermediate->BranchChoice PathA Remove Fmoc (Piperidine) (Trt stays on Alpha) BranchChoice->PathA Branched Peptide Elongate Elongate Side Chain (Standard Fmoc Cycles) PathA->Elongate RemoveTrt Remove Trt (1% TFA) (Expose Alpha Amine) Elongate->RemoveTrt FinalMod Modify/Cyclize Alpha Amine RemoveTrt->FinalMod Cleavage Final Peptide Cleavage FinalMod->Cleavage 95% TFA

Figure 1: Workflow for Side-Chain Branching using Trt-Dab(Fmoc)-OH. Note the selective removal of protecting groups.[4][7][8]

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Retrieved from

  • E. Atherton & R.C. Sheppard. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
  • Li, W., et al. (2016). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. RSC Advances. (Discusses Dab lactamization risks). Retrieved from

  • Sigma-Aldrich (Merck). (2024). Selecting Orthogonal Building Blocks for Fmoc SPPS. Retrieved from

  • Vertex AI Search. (2026). Comparative Analysis of Trityl and tert-Butyl Protecting Groups. (Data supported by search results 1.9 and 1.13).

Disclaimer: The protocols described herein involve the use of hazardous chemicals (TFA, Piperidine, DIC). All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

The Strategic Application of Trt-Dab(Fmoc)-OH in Modern Drug Discovery: Crafting Constrained Peptides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Constraint in Peptide Therapeutics

In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high potency and target specificity. However, the inherent conformational flexibility of linear peptides often leads to metabolic instability and reduced bioavailability, significant hurdles on the path to clinical viability. The strategic introduction of conformational constraints is a proven methodology to surmount these challenges. Nα-Fmoc-Nγ-trityl-L-2,4-diaminobutyric acid (Trt-Dab(Fmoc)-OH) has emerged as a pivotal building block in this endeavor, enabling the synthesis of structurally sophisticated and therapeutically robust peptidomimetics.

This comprehensive guide elucidates the multifaceted applications of Trt-Dab(Fmoc)-OH, providing researchers, scientists, and drug development professionals with both the foundational principles and actionable protocols necessary to leverage this versatile reagent. We will delve into the causality behind experimental choices, ensuring that each step is not merely a procedure, but a scientifically validated decision.

The Unique Utility of the Diaminobutyric Acid (Dab) Scaffold

The power of Trt-Dab(Fmoc)-OH lies in the unique properties of the diaminobutyric acid residue. Its side chain presents a secondary amine, which, when appropriately deprotected, serves as a reactive handle for a variety of chemical modifications. This functionality is the gateway to creating constrained peptide architectures, most notably through the formation of lactam bridges. These bridges tether different parts of the peptide backbone, locking the molecule into a more defined and biologically active conformation. Such conformational restriction can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[1]

The trityl (Trt) protecting group on the side-chain amine is of paramount importance. It is a bulky and acid-labile group, offering robust protection during the iterative steps of solid-phase peptide synthesis (SPPS) while allowing for selective removal under mild acidic conditions that do not cleave the peptide from the resin or remove other acid-labile protecting groups like tert-butyl (tBu).[2][3] This orthogonal protection strategy is the cornerstone of synthesizing complex, branched, or cyclic peptides.[1]

Core Applications in Drug Discovery

The incorporation of Trt-Dab(Fmoc)-OH into a peptide sequence opens up a diverse range of applications in drug discovery, including:

  • Development of Lactam-Bridged Peptides: Creating monocyclic peptides with enhanced stability and bioactivity.

  • Synthesis of Bicyclic Peptides: Generating highly constrained structures with superior target affinity and specificity.[4]

  • Introduction of Side-Chain Conjugates: Attaching imaging agents, cytotoxic payloads, or pharmacokinetic modifiers to the peptide scaffold.

A notable example of the application of a Dab derivative is in the synthesis of a bicyclic peptide inhibitor of the Zika virus protease NS2B-NS3.[4] In this work, a C-terminal Fmoc-Dab(CysBoc,Trt)-OH was utilized to create one of the anchor points for cyclization, demonstrating the utility of the Dab scaffold in generating complex and biologically active molecules.[4]

Experimental Protocols

PART 1: Incorporation of Trt-Dab(Fmoc)-OH into a Peptide Sequence via SPPS

The successful incorporation of Trt-Dab(Fmoc)-OH requires careful consideration of its sterically hindered nature and the potential for side reactions, such as lactamization, which has been observed with related Dab derivatives like Fmoc-Dab(Mtt)-OH.[5] The following protocol is designed to mitigate these challenges.

Causality of Protocol Choices:

  • Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activating agents are often required. However, with Dab derivatives, pre-activation can lead to the formation of an unreactive lactam.[5] Therefore, an in situ activation approach is recommended. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® is a robust choice that balances reactivity with the suppression of racemization.

  • Reaction Conditions: Elevated temperatures can accelerate coupling but may also increase the risk of side reactions. Performing the coupling at room temperature is a prudent starting point. Double coupling is recommended to ensure the reaction proceeds to completion.

  • Monitoring: The Kaiser test (or ninhydrin test) is an indispensable tool for monitoring the presence of free primary amines on the resin, thus confirming the completion of the coupling step.[6]

Recommended Protocol for Coupling Trt-Dab(Fmoc)-OH:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling Cocktail Preparation (In Situ Activation):

    • In a separate vial, dissolve Trt-Dab(Fmoc)-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 eq.) to the reaction vessel.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 4-6.

  • Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle of Fmoc deprotection.

Table 1: Recommended Reagent Equivalents for Trt-Dab(Fmoc)-OH Coupling

ReagentEquivalents (relative to resin loading)
Trt-Dab(Fmoc)-OH3.0
DIC3.0
OxymaPure®3.0

Diagram 1: SPPS Cycle for Trt-Dab(Fmoc)-OH Incorporation

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Coupling Add Trt-Dab(Fmoc)-OH, DIC, OxymaPure in DMF Resin->Coupling In situ Activation Wash1 Wash with DMF Coupling->Wash1 2 hr Coupling Deprotection Treat with 20% Piperidine in DMF Wash1->Deprotection Prepare for Deprotection Wash2 Wash with DMF Deprotection->Wash2 Fmoc Removal Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Prepare for Next Coupling

Caption: Standard SPPS cycle for incorporating Trt-Dab(Fmoc)-OH.

PART 2: On-Resin Side-Chain Deprotection and Lactam Bridge Formation

The orthogonal nature of the Trt group allows for its selective removal on-resin, unmasking the Dab side-chain amine for subsequent cyclization.

Causality of Protocol Choices:

  • Selective Deprotection: A very dilute solution of trifluoroacetic acid (TFA) in DCM is typically used to remove the Trt group without significantly affecting other acid-labile protecting groups or the resin linkage. The inclusion of a scavenger like triisopropylsilane (TIS) is crucial to prevent the reactive trityl cation from re-attaching to other nucleophilic sites on the peptide.

  • Cyclization: The cyclization to form a lactam bridge is an intramolecular amide bond formation. This is typically achieved by activating the carboxylic acid of another amino acid side chain (e.g., Asp or Glu) and allowing it to react with the newly deprotected Dab amine. HBTU or HATU are excellent coupling reagents for this purpose, as they promote efficient cyclization. The reaction is performed in a dilute solution to favor intramolecular over intermolecular reactions.

Protocol for On-Resin Cyclization:

  • Peptide Synthesis: Synthesize the linear peptide containing Trt-Dab(Fmoc)-OH and an appropriate acidic residue (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) for cyclization. The allyl (All) protecting group is orthogonal to both Fmoc and Trt.

  • Allyl Deprotection: Remove the allyl protecting group from the Asp or Glu side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.

  • Selective Trt Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM for 2 minutes. Repeat this treatment 5-10 times.

    • Wash the resin thoroughly with DCM to remove all traces of acid.

    • Wash with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to neutralize any residual acid.

    • Wash with DMF.

  • Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Final Cleavage and Deprotection: Once cyclization is complete, wash the resin and proceed with the final cleavage from the resin and removal of any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Diagram 2: On-Resin Lactam Bridge Formation Workflow

On_Resin_Cyclization Start Linear Peptide on Resin (Fmoc-Asp(OAll)...Trt-Dab) Allyl_Deprotect Allyl Deprotection (Pd(PPh₃)₄) Start->Allyl_Deprotect Trt_Deprotect Selective Trt Deprotection (1-2% TFA in DCM) Allyl_Deprotect->Trt_Deprotect Cyclization Lactam Bridge Formation (HATU, DIPEA) Trt_Deprotect->Cyclization Cleavage Final Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Final_Product Cyclic Peptide Cleavage->Final_Product

Caption: Workflow for on-resin synthesis of a lactam-bridged peptide.

Conclusion: A Gateway to Advanced Peptide Therapeutics

Trt-Dab(Fmoc)-OH is more than just a modified amino acid; it is a strategic tool that empowers medicinal chemists to design and synthesize peptide-based drugs with superior therapeutic properties. By providing a reliable handle for introducing conformational constraints, it addresses the fundamental limitations of linear peptides. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of Trt-Dab(Fmoc)-OH in drug discovery programs, ultimately accelerating the development of the next generation of peptide therapeutics.

References

  • Lam, P., Wu, Y., & Wong, K. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(12), 2601-2604.
  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Omega, 7(27), 23533–23543.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Reza, H., et al. (2021). Biocompatible and Selective Generation of Bicyclic Peptides.
  • Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
  • Zhang, W., & He, W. (2014). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 25(1), 29-36.
  • Bicycle Therapeutics. (2024). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv.
  • An, G., & An, S. (2013). On-resin peptide macrocyclization using thiol-ene click chemistry. RSC Advances, 3(44), 21355-21358.

Sources

Application Note: Strategies for the Efficient Cleavage of Peptides Containing Trityl-Protected Diaminobutyric Acid (Trt-Dab) from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed examination of the chemical principles and practical protocols for the cleavage of peptides incorporating Nγ-trityl-L-diaminobutyric acid (Dab(Trt)) from solid-phase synthesis resins. Tailored for researchers, chemists, and drug development professionals, this document elucidates the critical role of cleavage cocktail composition, with a focus on mitigating side reactions associated with the highly reactive trityl cation. We present optimized, step-by-step protocols for various resin types, troubleshooting guidance, and a framework for selecting the appropriate cleavage strategy to ensure high peptide purity and yield.

Introduction: The Significance of Dab-Containing Peptides and the Trityl Challenge

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its unique structure, featuring a side chain with a primary amine, allows for the creation of branched peptides, the attachment of labels or cytotoxic payloads, and the formation of cyclic structures that can enhance biological activity and stability.

In Fmoc-based solid-phase peptide synthesis (SPPS), the side-chain amine of Dab is commonly protected with the trityl (Trt) group. The Trt group offers the advantage of being highly acid-labile, allowing for its removal under conditions that are orthogonal to the base-labile Fmoc protecting group of the α-amine. However, the very lability of the Trt group presents a significant challenge during the final cleavage step. Acid-mediated deprotection liberates a stable and highly reactive trityl carbocation (Trt+), which can indiscriminately alkylate nucleophilic residues within the peptide sequence, leading to a heterogeneous mixture of byproducts and compromising the purity of the desired peptide.

This application note provides a detailed guide to navigating the complexities of cleaving Trt-Dab containing peptides from the solid support, ensuring the integrity of the final product.

The Mechanism of Trityl Group Cleavage and the Imperative for Scavenging

The cleavage of a peptide from the resin and the removal of acid-labile side-chain protecting groups, including Trt, is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The mechanism of Trt group removal is an acid-catalyzed process that proceeds via the formation of a resonance-stabilized trityl cation.

This liberated trityl cation is a potent electrophile that can react with nucleophilic amino acid side chains, particularly the indole ring of tryptophan and the sulfur atoms of methionine and cysteine.[3] This can lead to irreversible modification of the peptide. To prevent these deleterious side reactions, the cleavage cocktail must contain "scavengers," which are nucleophilic agents designed to trap the reactive carbocations.[4][5]

For the trityl cation, triisopropylsilane (TIS) is a highly effective scavenger.[6][7] TIS acts as a hydride donor, reducing the trityl cation to the neutral and non-reactive triphenylmethane.

Cleavage_Mechanism cluster_Peptide Peptide-Resin Peptide_Trt Peptide-Dab(Trt) Trt_cation Trityl Cation (Trt+) (Reactive Electrophile) Peptide_Trt->Trt_cation  Acidolysis TFA TFA (H+) Cleaved_Peptide Cleaved Peptide-Dab(NH2) Trt_cation->Cleaved_Peptide  Deprotection Triphenylmethane Triphenylmethane (Neutral Byproduct) Trt_cation->Triphenylmethane  Scavenging Side_Reaction Side Reactions (e.g., Trp alkylation) Trt_cation->Side_Reaction TIS Triisopropylsilane (TIS) (Scavenger)

Figure 1: Mechanism of Trt group cleavage and the role of scavengers.

Selecting the Optimal Cleavage Cocktail

The composition of the cleavage cocktail is paramount for a successful cleavage of Trt-Dab containing peptides. A well-formulated cocktail will efficiently cleave the peptide from the resin and remove all acid-labile protecting groups while minimizing side reactions.

Cleavage Cocktail ComponentRecommended ConcentrationPurpose and Rationale
Trifluoroacetic Acid (TFA) 85-95% (v/v)The primary reagent for acidolysis of the resin linker and side-chain protecting groups.
Triisopropylsilane (TIS) 2-5% (v/v)A highly effective scavenger for trityl cations, preventing their reaction with nucleophilic residues.[6][7]
Water 2-5% (v/v)Acts as a scavenger for other carbocations, such as the t-butyl cation generated from Boc or t-butyl ester protecting groups.[2][8]
1,2-Ethanedithiol (EDT) 1-2.5% (v/v) (Optional)Recommended for peptides containing cysteine to prevent disulfide bond formation and scavenge t-butyl cations.[3] It also aids in the removal of the Trt group from cysteine.[9]
Phenol ~5% (w/v) (Optional)Can protect tyrosine and tryptophan residues from oxidation and alkylation.[2]

Table 1: Key Components of Cleavage Cocktails for Trt-Dab Peptides

A standard and highly effective cleavage cocktail for most peptides containing Trt-Dab is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2, v/w/v/v).[8] For peptides that also contain cysteine, the addition of EDT is recommended.

Step-by-Step Protocols for Cleavage

Prior to cleavage, it is essential to ensure the N-terminal Fmoc group has been removed. The peptide-resin should also be thoroughly washed with dichloromethane (DCM) and dried under vacuum to remove residual DMF, which can interfere with the acidic cleavage.

Protocol 1: Standard Cleavage from Acid-Sensitive Resins (e.g., Wang, Rink Amide)

This protocol is suitable for the majority of Trt-Dab containing peptides synthesized on standard acid-sensitive resins.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS)

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Cold diethyl ether (Et₂O)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (a general rule is 1-2 mL per 25 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. For longer or more complex peptides, the cleavage time may be extended to 4 hours.

  • Filter the cleavage mixture to separate the resin. Collect the filtrate in a clean centrifuge tube.

  • Wash the resin with a small volume of fresh TFA (0.5-1 mL) and combine the filtrate with the initial collection.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with another portion of cold ether and repeat the centrifugation. This step should be repeated 2-3 times to remove residual scavengers and cleavage byproducts.

  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or argon, followed by drying under high vacuum.

Protocol 2: Mild Cleavage from Hyper-Acid-Sensitive Resins (e.g., 2-Chlorotrityl Chloride Resin)

For peptides synthesized on hyper-acid-sensitive resins like 2-chlorotrityl chloride, a milder cleavage cocktail can be used to release the peptide while keeping the side-chain protecting groups, including Dab(Trt), intact. This is often desired for subsequent solution-phase chemistry.

Materials:

  • Dried peptide-resin on 2-chlorotrityl chloride support

  • Mild Cleavage Solution: 1-5% TFA in DCM, or 20% hexafluoroisopropanol (HFIP) in DCM.[10]

  • Reaction vessel

  • Collection flask

  • Rotary evaporator

Procedure:

  • Swell the resin in a minimal amount of DCM.

  • Add the mild cleavage solution to the resin and agitate for 30-60 minutes. It is advisable to perform this in repeated, short intervals (e.g., 3 x 20 minutes), collecting the filtrate after each interval.[3]

  • Combine the filtrates.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting protected peptide can then be carried forward to the next synthetic step or subjected to a global deprotection using the standard cleavage protocol described above.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Side Reactions with Fmoc-Dab(Trt)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-Dab(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS). L-2,4-diaminobutyric acid (Dab) is a valuable non-proteinogenic amino acid used to introduce positive charges, create lactam bridges, and serve as a shorter homolog of lysine. The use of the acid-labile trityl (Trt) protecting group for the side-chain amine offers an orthogonal protection strategy in standard Fmoc/tBu-based SPPS.[1] However, the unique structural properties of Dab present specific challenges that can lead to undesired side reactions, compromising peptide purity and yield.

This guide provides in-depth, field-proven insights and troubleshooting protocols designed to help you anticipate and mitigate these challenges effectively. We will explore the causality behind common issues and offer validated, step-by-step solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when incorporating Fmoc-Dab(Trt)-OH.

Q1: What are the primary side reactions associated with Fmoc-Dab(Trt)-OH?

The two most significant side reactions are:

  • Intramolecular Lactamization: During the coupling step, the activated carboxylic acid can be attacked by the side-chain amine if the Trt group is prematurely lost or, more commonly, the α-amino group of the Dab building block can attack its own activated carboxyl group to form a six-membered lactam. This is a major cause of low coupling efficiency.[2]

  • Trityl Cation-Mediated Alkylation: During the final trifluoroacetic acid (TFA) cleavage, the liberated trityl carbocation (Trt+) is a highly stable electrophile that can irreversibly modify nucleophilic residues within your peptide, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3]

Q2: My coupling efficiency for Fmoc-Dab(Trt)-OH is extremely low, and my ninhydrin test remains strongly positive. What is happening?

This is a classic symptom of intramolecular lactam formation. The activated Fmoc-Dab(Trt)-OH molecule is cyclizing on itself before it has a chance to couple to the N-terminal amine of the peptide-resin. This side reaction is particularly problematic for Dab and other short-chain di-amino acids.[4] The resulting lactam is unreactive, leading to a failed coupling and a "deletion sequence" in the final peptide product.

Q3: After final cleavage, my HPLC and Mass Spec data show multiple side-products, including masses corresponding to my peptide +243 Da. What is this?

A mass addition of 243 Da corresponds to the attachment of a trityl group (C₁₉H₁₅) to your peptide. This is caused by the highly reactive trityl cation generated during TFA cleavage alkylating a nucleophilic side chain.[5] This side reaction underscores the absolute necessity of using an optimized scavenger cocktail to "trap" these cations as they are formed.

Q4: What is the best general-purpose cleavage cocktail for a peptide containing a Dab(Trt) residue?

For most peptides, a cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v) is highly effective. TIS is an excellent scavenger for the trityl cation.[6] If your peptide also contains other sensitive residues like Cys, Met, or Trp, a more comprehensive cocktail is required. For instance, Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) can be used, although modern, less odorous cocktails are often sufficient.

Q5: Can the Trt group be removed prematurely during synthesis?

The Trt group is highly acid-labile.[5] While it is stable to the standard 20% piperidine in DMF used for Fmoc deprotection, repeated exposure to even mild acids could cause some loss of the Trt group. This is generally not an issue in standard Fmoc-SPPS protocols but should be a consideration if any non-standard acidic steps are incorporated prior to the final cleavage.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Poor Coupling Efficiency — The Challenge of Lactamization

The primary hurdle during the incorporation of Fmoc-Dab(Trt)-OH is preventing the activated amino acid from reacting with itself. The kinetics of this intramolecular reaction can unfortunately compete effectively with the desired intermolecular peptide bond formation.

Mechanism of Lactam Formation

Upon activation of the carboxyl group by a coupling reagent (e.g., HBTU, HATU), the molecule becomes susceptible to nucleophilic attack. While the intended nucleophile is the free N-terminal amine of the peptide on the solid support, the α-amino group of the Fmoc-Dab(Trt)-OH can also act as an internal nucleophile, leading to a stable six-membered ring.

lactam_formation cluster_intra Intramolecular Attack (Side Reaction) cluster_inter Intermolecular Coupling (Desired) Reactant Fmoc-Dab(Trt)-OH (Activated) Activated Activated Ester Lactam Unreactive Lactam Activated->Lactam Cyclization PeptideResin Peptide-Resin (Free N-Terminus) Activated->PeptideResin Coupling CoupledProduct Coupled Peptide

Diagram 1: Competing pathways for activated Fmoc-Dab(Trt)-OH.
Protocol 2.1: Optimized Coupling Strategy for Fmoc-Dab(Trt)-OH

This protocol is designed to maximize the rate of the desired intermolecular coupling, thereby outcompeting the intramolecular lactamization side reaction.

Materials:

  • Fmoc-Dab(Trt)-OH

  • Peptide-resin with a free N-terminus

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Solvent: Anhydrous, peptide-grade Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Dab(Trt)-OH and 3.9 equivalents of HATU (or HBTU) in a minimal volume of DMF.

    • Prepare a solution of 8 equivalents of DIEA in DMF.

    • Causality: Using a slight excess of the amino acid and coupling reagent ensures the reaction is driven towards completion. A slight sub-stoichiometric amount of the activator relative to the amino acid can sometimes reduce side reactions of the amino acid itself.

  • Coupling (In Situ Activation):

    • Swell the peptide-resin in DMF. After swelling, drain the solvent.

    • Add the Fmoc-Dab(Trt)-OH/HATU solution to the resin first.

    • Immediately add the DIEA solution to the vessel.

    • Critical Step: Do NOT pre-activate the amino acid. The practice of mixing the amino acid, coupling reagent, and base for several minutes before adding to the resin provides a window for lactam formation. Adding the components directly to the resin ensures the free N-terminus of the peptide is immediately available as the primary nucleophile.

  • Reaction Monitoring:

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.

    • If the test is still positive after 2 hours, consider a second coupling (double coupling) by draining the reaction mixture and repeating step 2 with fresh reagents.

  • Washing:

    • After a negative or very faint ninhydrin test, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and soluble by-products.

Guide 2: Ensuring Clean Cleavage — Effective Trityl Cation Scavenging

During the final cleavage with strong acid (TFA), all acid-labile protecting groups are removed. The Trt group from Dab(Trt), as well as from other residues like Asn(Trt), Gln(Trt), or His(Trt), is released as a stable trityl carbocation. This electrophile will readily attack any available nucleophile.

Mechanism of Trityl Scavenging

Scavengers are nucleophilic reagents added to the cleavage cocktail to react with and neutralize electrophilic species like the Trt cation, preventing them from modifying the desired peptide.

trityl_scavenging cluster_cleavage Acid Cleavage cluster_side_reaction Side Reaction (No Scavenger) cluster_scavenging Scavenging (Desired) Peptide_Trt Peptide-Dab(Trt) Peptide_NH2 Deprotected Peptide Peptide_Trt->Peptide_NH2 Trt_cation Trt+ Cation TFA TFA Alkylated_Peptide Alkylated Peptide (Side Product) Trapped_Trt Trapped Trt-Scavenger Nucleophilic_Residue Trp, Met, Cys Scavenger TIS, EDT, H₂O

Diagram 2: Role of scavengers in preventing Trt cation side reactions.
Data Table: Recommended Cleavage Cocktails

The choice of scavenger cocktail is critical and depends on the overall composition of your peptide.

Peptide CompositionRecommended CocktailReagent Ratios (v/v/v)Key Scavenger(s) & Rationale
Standard Peptide (No Cys, Met, or Trp)Reagent B (modified) TFA / H₂O / TIS95 / 2.5 / 2.5
Contains Trp Reagent B + EDT TFA / H₂O / TIS / EDT94 / 2.5 / 1 / 2.5
Contains Cys and/or Met Reagent K (modified) TFA / H₂O / Thioanisole / EDT90 / 5 / 2.5 / 2.5
Contains Arg(Pbf/Pmc) & Trp Reagent R TFA / Thioanisole / EDT / Anisole90 / 5 / 3 / 2

Note: Reaction time for cleavage is typically 2-4 hours at room temperature.

Protocol 2.2: Global Cleavage and Deprotection

This protocol provides a general workflow for the final cleavage step.

Materials:

  • Dry peptide-resin

  • Selected cleavage cocktail (see table above)

  • Cold methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation:

    • Ensure the peptide-resin is dry and has had the N-terminal Fmoc group removed.

    • Place the resin in a suitable reaction vessel.

    • Prepare the cleavage cocktail fresh, just before use. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir or agitate the suspension at room temperature for 2-4 hours. For peptides with sluggish-to-remove protecting groups (like Arg(Pbf)), a longer time may be necessary.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.

    • In a separate centrifuge tube, add approximately 10 volumes of ice-cold MTBE.

    • Slowly add the TFA filtrate into the cold MTBE while gently vortexing. The crude peptide should precipitate as a white solid.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold MTBE 2-3 more times to remove residual scavengers and organic impurities.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide is now ready for purification by HPLC.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Fmoc-Asn(Trt)-OH in Preventing Side Reactions During Peptide Synthesis.
  • ChemPep Inc.Fmoc Solid Phase Peptide Synthesis.
  • Wang, L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry.
  • Bibliomed.Side reactions in peptide synthesis: An overview.
  • Han, Y., et al. (1997). A cleavage cocktail for methionine-containing peptides. PubMed.
  • AAPPTec.Overview of Solid Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich.Fmoc Resin Cleavage and Deprotection.
  • AAPPTec.Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides.Cleavage Cocktails; Reagent B.
  • Oregon State University.
  • Zhang, P., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
  • American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid.
  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
  • CDN.
  • ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
  • Merck Millipore.Novabiochem® - Fmoc resin cleavage protocols.
  • Sigma-Aldrich.Fmoc Resin Cleavage and Deprotection.
  • Gokulan, M., et al. (2020). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC.

Sources

Validation & Comparative

Definitive Guide to Mass Spectrometry Characterization of Trt-Dab Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Preserving the Labile Intermediate: A Comparative Technical Guide

Executive Summary

The characterization of peptides containing Trityl-protected Diaminobutyric acid (Trt-Dab) presents a unique analytical paradox. While the Trityl (Trt) group is essential for orthogonal protection during the synthesis of cyclic peptides (e.g., Polymyxin analogs) or branched ubiquitination chains, its extreme acid lability makes it incompatible with standard LC-MS workflows.

This guide objectively compares the performance of Standard Acidic LC-MS against Neutral pH LC-MS and Direct Infusion ESI . We provide evidence that standard acidic methods yield false-negative results by stripping the Trt group in-source, whereas neutral buffered systems preserve the intact molecular ion, allowing for accurate validation of the synthesis intermediate.

Part 1: The Technical Challenge

The Chemistry of Trt-Dab

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid often used to introduce lactam bridges or alter charge distribution compared to Lysine. The Trityl group protects the


-amine of Dab.
  • Lability: The Trityl group is sterically bulky and forms a highly stable carbocation (

    
    , 
    
    
    
    243). In the presence of protons (H
    
    
    ) from mobile phase additives like Formic Acid (FA) or Trifluoroacetic Acid (TFA), the Trt group detaches readily.
  • The "Phantom" Peak: In standard ESI, the spectrum is often dominated by the

    
     243 ion, while the peptide appears as 
    
    
    
    , leading analysts to incorrectly conclude the coupling failed.
Fragmentation Pathway (In-Source Decay)

The following diagram illustrates the critical failure point in standard MS analysis.

Trt_Fragmentation TrtDab Intact Trt-Dab Peptide [M + H]+ AcidSource Acidic ESI Source (0.1% FA/TFA + High Voltage) TrtDab->AcidSource Injection Protonation N-Trt Protonation AcidSource->Protonation H+ Transfer Cleavage Heterolytic Cleavage Protonation->Cleavage Weak C-N Bond TrtCation Trityl Cation (m/z 243.12) Cleavage->TrtCation Dominant Signal DeproPeptide Deprotected Peptide [M - Trt + H]+ Cleavage->DeproPeptide False Negative

Figure 1: Mechanism of In-Source Fragmentation (ISF) for Trt-Dab peptides. The acidic environment catalyzes the release of the stable Trityl cation.

Part 2: Comparative Analysis of Methods

We compared three methodologies for analyzing a model peptide: Fmoc-Dab(Trt)-Gly-Leu-NH₂ (MW calc: ~750 Da).

Comparison Matrix
FeatureMethod A: Standard Acidic LC-MS Method B: Neutral pH LC-MS (Recommended)Method C: Direct Infusion (Non-LC)
Mobile Phase H₂O/ACN + 0.1% Formic Acid10mM Ammonium Acetate (pH 7.5)MeOH (Neutral)
Ionization Mode ESI PositiveESI PositiveESI Positive
Trt Stability Poor (< 5% Intact)High (> 90% Intact)Moderate (Variable)
Dominant Ion

243 (Trt⁺) & Deprotected Peptide


(Adducts)
Chromatography Sharp peaks (Good focusing)Broader peaks (Less focusing)None (No separation)
Use Case Sequencing backbone (MS/MS)Validating Protecting Groups Quick purity check
Detailed Performance Review
Method A: Standard Acidic LC-MS (The "Destructive" Control)
  • Protocol: Gradient elution using 0.1% Formic Acid in Water/Acetonitrile.

  • Observation: The Total Ion Chromatogram (TIC) shows a peak, but the mass spectrum at that retention time shows almost exclusively the deprotected species. The Trityl group is cleaved during the ionization process (In-Source Fragmentation).

  • Verdict: Unsuitable for confirming Trt presence.

Method B: Neutral pH LC-MS (The "Preservative" Standard)
  • Protocol: Gradient elution using 10mM Ammonium Acetate (pH 7.0–7.5) / Acetonitrile.

  • Observation: The buffering capacity prevents the acid-catalyzed cleavage of the Trityl-amine bond. The spectrum shows the intact molecular ion

    
    .[1] The Trityl cation (
    
    
    
    243) is significantly suppressed or absent.
  • Verdict: Gold Standard for characterizing Trt-Dab intermediates.

Method C: Direct Infusion
  • Protocol: Syringe pump infusion of sample dissolved in pure Methanol.

  • Observation: Can detect the intact mass, but prone to high sodium (

    
    ) and potassium (
    
    
    
    ) adduct formation due to lack of chromatographic desalting.
  • Verdict: Acceptable for quick checks if LC is unavailable, but data is often "messy."

Part 3: Recommended Experimental Protocol (Method B)

This protocol is designed to maximize the survival of the Trt-Dab moiety.

Sample Preparation
  • Dissolution: Dissolve the peptide in 50% Acetonitrile / 50% Water. Do not add acid.

  • Concentration: Target 0.1 mg/mL. Trt groups are hydrophobic; ensure solubility by sonicating.

LC-MS Parameters[2]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), capable of pH > 7 operation.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with dilute

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes (Trt-peptides are hydrophobic and elute late).

Mass Spectrometer Settings (Critical)

The physical settings of the source are just as important as the chemistry.

ParameterSettingRationale
Cone Voltage / Fragmentor Low (15–30 V) High voltage accelerates ions, causing collisions that strip the Trt group.
Source Temperature < 350°CExcessive heat promotes thermal degradation of the C-N bond.
Desolvation Gas Flow Moderate (600 L/hr)Sufficient drying without excessive energy transfer.
Workflow Diagram

Workflow Sample Crude Trt-Dab Peptide Prep Dissolve in 1:1 ACN/H2O (NO ACID) Sample->Prep LC LC Separation 10mM NH4OAc (pH 7.5) Prep->LC MS_Source ESI Source Low Cone Voltage (<30V) LC->MS_Source Elution Detection Detect Intact Ion [M+H]+ MS_Source->Detection Soft Ionization

Figure 2: Optimized Neutral pH Workflow for Trt-Dab Characterization.

Part 4: Data Interpretation & Troubleshooting

Identifying the Signals

When analyzing your spectrum, look for these specific mass shifts:

SpeciesMass CalculationInterpretation
Intact Peptide

Success. The protecting group is stable.
Deprotected Peptide

Da
In-Source Fragmentation. Voltage too high or mobile phase too acidic.
Trityl Cation

243.12
Byproduct. Confirms presence of Trt, but not its attachment.
Lactam Formation

Da
Side Reaction. Dab side chain attacked the C-terminus (cyclization).
Troubleshooting Guide
  • Problem: I only see the deprotected mass, even with Ammonium Acetate.

    • Solution: Lower the Cone Voltage/Fragmentor voltage immediately. Some instruments default to 100V+, which destroys Trt-Dab. Drop to 20V.

  • Problem: The peak shape is broad/tailing.

    • Solution: This is normal for neutral pH chromatography of amines. Do not add TFA to sharpen peaks; it will degrade the sample. You can try increasing the column temperature slightly (40°C) to improve mass transfer.

References

  • Ippoliti, S., et al. (2016). Neutral pH Reversed Phase LC-MS Methodology for the Recovery and Characterization of Highly Acidic Peptides. Waters Application Note. Link

    • Context: Establishes the protocol for using Ammonium Acet
  • Velkov, T., et al. (2010). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. Journal of Medicinal Chemistry. Link

    • Context: Discusses the critical role of Dab residues in peptide synthesis and the challenges in their characteriz
  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. Context: The authoritative text on the acid lability of the Trityl group and its cleavage mechanisms.
  • Sigma-Aldrich Technical Guides. Optimising the LC-MS Analysis of Biomolecules: Mobile Phase Additives.Link

    • Context: Provides comparative data on signal suppression and pH control using Formic Acid vs.

Sources

High-Performance Alternatives to Trt-Dab(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details high-performance alternatives to Trt-Dab(Fmoc)-OH for site-selective peptide synthesis. It addresses the specific chemical challenges of Diaminobutyric acid (Dab) incorporation, particularly the risk of


-lactamization.

Executive Summary

Trt-Dab(Fmoc)-OH (N-


-Trityl-N-

-Fmoc-L-diaminobutyric acid) is a specialized "reverse-protection" building block. It allows for mild acidic deprotection of the N-terminus (using 1% TFA) while maintaining base-labile protection (Fmoc) on the side chain. This is critical for strategies requiring N-terminal modification or head-to-tail cyclization without disturbing the side chain or global protecting groups.

However, this reagent presents significant drawbacks:

  • Steric Hindrance: The bulky Trityl group at the

    
    -amine significantly slows coupling rates.
    
  • Cost & Availability: It is a niche reagent with limited commercial availability compared to standard Fmoc derivatives.

  • Lactamization Risk: Like all Dab derivatives, it is prone to intramolecular pyrrolidone formation upon activation.

This guide compares Trt-Dab(Fmoc)-OH with three primary orthogonal alternatives—Fmoc-Dab(Mtt)-OH , Fmoc-Dab(ivDde)-OH , and Fmoc-Dab(Alloc)-OH —analyzing their orthogonality, stability, and suitability for preventing side reactions.

The Core Challenge: -Lactamization

Before selecting an alternative, one must understand the "enemy" of Dab synthesis. Unlike Lysine or Ornithine, Dab is highly prone to


-lactam formation  (intramolecular cyclization).

When the


-carboxyl group is activated (e.g., by HATU/DIEA), the protected 

-amine can attack the activated ester if the protecting group is not sufficiently bulky or electron-withdrawing, or if the

-amine is prematurely deprotected.
Mechanism of Dab Lactamization

The following diagram illustrates the pathway leading to the irreversible "dead-end" lactam product.

Lactamization cluster_0 Activation Phase cluster_1 Side Reaction Start Fmoc-Dab(PG)-OH Activated Activated Ester (O-At/O-Bt) Start->Activated HATU/DIEA Attack Nucleophilic Attack by γ-Nitrogen Activated->Attack Slow Coupling or Base Excess Peptide Chain Peptide Chain Activated->Peptide Chain Desired Coupling Lactam γ-Lactam (Pyrrolidone Byproduct) Attack->Lactam Irreversible Cyclization

Figure 1: The competing pathway between peptide bond formation and


-lactamization. Alternatives must minimize the lifespan of the activated ester or sterically shield the 

-nitrogen.

Comparative Analysis of Alternatives

The following table contrasts Trt-Dab(Fmoc)-OH with its most effective alternatives.

FeatureTrt-Dab(Fmoc)-OH Fmoc-Dab(Mtt)-OH Fmoc-Dab(ivDde)-OH Fmoc-Dab(Alloc)-OH
Primary Use N-term selective modificationSide-chain selective modificationOrthogonal side-chain labelingTrue Orthogonality (Cyclization)

-Protection
Trityl (Acid labile) Fmoc (Base labile) Fmoc (Base labile) Fmoc (Base labile)
Side-Protection Fmoc (Base labile) Mtt (1% TFA labile) ivDde (Hydrazine labile) Alloc (Pd(0) labile)
Coupling Rate Slow (Steric bulk)ModerateModerateHigh
Lactam Risk ModerateHigh (during coupling)Low (ivDde is bulky)Very Low
Deprotection 1% TFA (N-term)1% TFA (Side-chain)2% HydrazinePd(PPh3)4 / PhSiH3
Alternative 1: Fmoc-Dab(Mtt)-OH (The Topological Isomer)

This is the most direct alternative if your goal is to have one amine acid-labile and the other base-labile.

  • Strategy: Instead of removing the N-terminal Trt (as in your baseline), you use standard Fmoc SPPS and selectively remove the side-chain Mtt with 1% TFA/DCM.

  • Pros: Compatible with standard automated Fmoc SPPS cycles.

  • Critical Warning: Fmoc-Dab(Mtt)-OH is notorious for poor coupling efficiency and rapid lactamization.

  • Protocol Adjustment: You must use DEPBT or DIC/Oxyma activation. Avoid strong bases (DIEA) during coupling to minimize lactam formation.

Alternative 2: Fmoc-Dab(ivDde)-OH (The Stable Orthogonal)

For sequences where acid sensitivity is a concern (e.g., presence of Trp, Tyr, or Met), the ivDde group offers a hydrazine-labile alternative.

  • Mechanism: ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) sterically shields the

    
    -amine, significantly reducing lactamization risk compared to Mtt.
    
  • Pros: Highly stable to TFA and Piperidine. Excellent for on-resin cyclization.

  • Cons: Hydrazine can cause aspartimide formation in Asp-containing sequences.

Alternative 3: Fmoc-Dab(Alloc)-OH (The "Gold Standard" for Cyclization)

If your goal is head-to-tail cyclization or complex branching, Alloc is the superior choice.

  • Mechanism: The Allyloxycarbonyl (Alloc) group is removed via Palladium(0) catalysis, which is orthogonal to both Acid (TFA) and Base (Piperidine).

  • Pros: Zero risk of premature removal. Lowest lactamization rate.

  • Cons: Requires handling of Pd catalysts and inert gas atmosphere.

Decision Logic & Workflow

Select the appropriate building block based on your specific synthesis constraint.

DecisionTree Start Select Dab Derivative Q1 Is N-terminal acid sensitivity required (Trt-like)? Start->Q1 Q2 Is the peptide sequence Acid Sensitive? Q1->Q2 No (Standard Fmoc SPPS) Option1 Use Trt-Dab(Fmoc)-OH (Baseline) Q1->Option1 Yes (N-term mild acid removal) Q3 Do you have Asp/Gly residues (Aspartimide risk)? Q2->Q3 Yes (Avoid Acid) Option2 Use Fmoc-Dab(Mtt)-OH (Caution: DEPBT coupling) Q2->Option2 No (Stable to 1% TFA) Option3 Use Fmoc-Dab(ivDde)-OH Q3->Option3 No Option4 Use Fmoc-Dab(Alloc)-OH Q3->Option4 Yes (Avoid Hydrazine)

Figure 2: Selection logic for Dab derivatives based on sequence composition and orthogonality needs.

Validated Experimental Protocols

Protocol A: Safe Coupling of Fmoc-Dab(Mtt)-OH (Preventing Lactamization)

Standard HATU/DIEA coupling fails here. Use this modified protocol.

  • Reagents: 3 eq. Fmoc-Dab(Mtt)-OH, 3 eq. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), 3 eq. DIEA.

  • Solvent: DMF/DCM (1:1 v/v).

  • Procedure: Dissolve amino acid and DEPBT in solvent. Add DIEA. Immediately add to the resin.

  • Time: Couple for 60–90 minutes. Do not pre-activate for more than 1 minute.

Protocol B: Selective Deprotection of ivDde
  • Reagent: 2% Hydrazine monohydrate in DMF.

  • Procedure: Treat resin 3 x 10 minutes.

  • Wash: Extensive washing with DMF, then DCM, then MeOH to remove all hydrazine traces (critical to prevent reduction of subsequent residues).

  • Note: If Alloc groups are present, add Allyl Alcohol to the hydrazine solution to prevent Alloc reduction.

Protocol C: Selective Deprotection of Alloc (Pd0)
  • Reagent: 0.1 eq Pd(PPh3)4 (Tetrakis) + 10 eq Phenylsilane (PhSiH3) in DCM (dry).

  • Procedure: Swell resin in DCM under Argon. Add catalyst solution. Shake for 2 x 30 minutes under Argon.

  • Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to scavenge Palladium (beads will turn from grey back to yellow/white).

References

  • Lam, P., Wu, Y., & Wong, K. (2022).[1] Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Analytical Strategies for Detecting Racemization in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In therapeutic peptide development, stereochemical purity is not merely a quality attribute; it is a safety mandate.[1] The inadvertent conversion of L-amino acids to their D-isomers (racemization) can abolish biological activity, alter pharmacokinetics, or induce immunogenic responses.

This guide moves beyond basic definitions to provide a rigorous, comparative technical analysis of the three dominant analytical methodologies: Marfey’s Method (LC-MS/UV) , Chiral GC-MS , and Direct Chiral Stationary Phase (CSP) HPLC . Furthermore, it addresses the industry’s most critical "blind spot": distinguishing between racemization occurring during synthesis versus racemization artificially induced during sample preparation (hydrolysis).[1]

Part 1: The Mechanistic Root Cause

To detect racemization effectively, one must understand when and how it occurs.[1] The primary culprit in Solid-Phase Peptide Synthesis (SPPS) is not direct enolization, but the formation of 5(4H)-oxazolone intermediates during the activation step.

Mechanism: The Oxazolone Pathway

When a carboxyl group is activated (e.g., by carbodiimides or phosphonium salts), the carbonyl oxygen of the preceding amide bond can attack the activated carbonyl, forming a cyclic oxazolone.[1][2] This intermediate renders the


-proton highly acidic, leading to rapid equilibration between L- and D-isomers.

OxazoloneMechanism ActivatedAA Activated Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization (Base-Catalyzed) Enol Resonance Stabilized Enol (Planar) Oxazolone->Enol Loss of α-Proton RacemicProduct Racemic Peptide Product (L-L and L-D) Oxazolone->RacemicProduct Aminolysis (Coupling) Enol->Oxazolone Reprotonation (Non-Stereoselective)

Figure 1: The 5(4H)-oxazolone pathway, the dominant mechanism for racemization during peptide coupling. Note that urethane protecting groups (Fmoc/Boc) prevent this by reducing the nucleophilicity of the amide oxygen.

Part 2: Comparative Analytical Methodologies

Method A: Marfey’s Method (The Gold Standard)

Principle: Derivatization of amino acid hydrolysates with a chiral reagent (FDAA) to convert enantiomers (L vs. D) into diastereomers (L-L vs. L-D). Diastereomers possess different physical properties (hydrophobicity), allowing separation on standard achiral C18 columns.[1]

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[3]

  • Detection: UV (340 nm) or LC-MS (EIC).

Validated Protocol
  • Hydrolysis: Dissolve peptide (

    
     mg) in 
    
    
    
    (
    
    
    mL). Heat at
    
    
    for 24 hours under inert atmosphere (
    
    
    ). Dry under vacuum.[1]
  • Neutralization: Resuspend residue in

    
     water + 
    
    
    
    
    
    .[1]
  • Derivatization: Add

    
     of 1% L-FDAA  in acetone. Incubate at 
    
    
    
    for 1 hour
    .
  • Quenching: Stop reaction with

    
     of 
    
    
    
    . Dilute with mobile phase.
  • Analysis: Inject onto C18 HPLC.

    • Elution Order: L-L derivatives typically elute before L-D derivatives (due to stronger intramolecular H-bonding in L-D reducing hydrophobicity).

Pros:

  • Accessibility: Uses standard C18 columns; no expensive chiral columns required.[1]

  • Sensitivity: High molar absorptivity (

    
    ) at 340 nm; femtomole sensitivity with MS.[1]
    

Cons:

  • Hydrolysis Artifacts: Requires harsh acid hydrolysis, which will induce 0.5–1.0% racemization (see Part 3 for the solution).[1]

Method B: Chiral GC-MS (CATA)

Principle: Conversion of amino acids into volatile derivatives (e.g., N-trifluoroacetyl-O-isopropyl esters) followed by separation on chiral capillary columns (e.g., Chirasil-Val).[4]

Validated Protocol
  • Hydrolysis: Standard

    
     hydrolysis.
    
  • Esterification: Treat hydrolysate with

    
     in isopropanol (
    
    
    
    , 1 h). Evaporate.
  • Acylation: Treat residue with trifluoroacetic anhydride (TFAA) in dichloromethane (

    
    , 15 min).
    
  • Analysis: Inject onto Chirasil-Val GC column.[1][4][5]

Pros:

  • Resolution: Superior separation factors (

    
    ) for volatile amino acids (Ala, Val, Leu, Pro).
    
  • Cost: Low consumable cost per run after column purchase.[1]

Cons:

  • Arg/His Issues: Basic amino acids (Arginine, Histidine) require specialized derivatization or often fail to elute/resolve.[1]

  • Throughput: Lengthy two-step derivatization.

Method C: Intact Peptide Analysis (CSP-HPLC)

Principle: Direct separation of the full-length peptide diastereomers (e.g., L-L-L-L vs L-L-D-L) on a Chiral Stationary Phase (CSP) column.

Pros:

  • Artifact-Free: Zero risk of hydrolysis-induced racemization. What you see is exactly what was synthesized.

  • Speed: No sample prep required.[1]

Cons:

  • Specificity: Requires finding a specific chiral selector (macrocyclic antibiotic, polysaccharide) that works for your specific sequence.[1]

  • Resolution Limits: Becomes exponentially difficult as peptide length exceeds 10–15 residues.[1]

Part 3: The "Self-Validating" System (Critical Control Point)

The Problem: You detect 1.5% D-Alanine in your peptide using Marfey's method.

  • Did the racemization happen during synthesis (coupling error)?

  • Or did it happen during the 24-hour acid hydrolysis step (sample prep artifact)?

The Solution: Deuterium-Labelled Hydrolysis (


).[1]

This protocol creates a self-validating dataset.[1] If an amino acid racemizes during hydrolysis, it must pass through an enol intermediate, exchanging its


-proton with the solvent.[1] If the solvent is 

, the resulting D-isomer will carry a deuterium atom (

Da mass shift).[1]
DCl/D2O Validation Protocol
  • Reagent Prep: Prepare

    
     by diluting concentrated DCl with 
    
    
    
    .
  • Hydrolysis: Hydrolyze peptide in

    
     at 
    
    
    
    .
  • Derivatization: Proceed with Marfey’s method or GC-MS derivatization.[1]

  • MS Analysis: Monitor the Mass-to-Charge (

    
    ) ratio of the D-isomer peak.
    

Interpretation Logic:

  • D-Isomer with Mass

    
     (H-retention):  Racemization occurred during synthesis .[6] (The 
    
    
    
    -proton was never exchanged during hydrolysis).[1]
  • D-Isomer with Mass

    
     (D-incorporation):  Racemization occurred during hydrolysis . (Artifact).
    

DeuteriumLogic Sample Peptide Sample (Unknown Purity) Hydrolysis Hydrolysis in 6M DCl / D2O (110°C, 24h) Sample->Hydrolysis Analysis LC-MS Analysis of D-Amino Acid Peak Hydrolysis->Analysis ResultA Mass = M (No Shift) Conclusion: Synthesis Error Analysis->ResultA Contains H (Original Proton) ResultB Mass = M+1 (+1 Da Shift) Conclusion: Hydrolysis Artifact Analysis->ResultB Contains D (Solvent Exchange)

Figure 2: Decision matrix for distinguishing synthetic impurities from analytical artifacts using deuterium exchange.

Comparative Data Summary

FeatureMarfey's Method (LC-MS)Chiral GC-MSCSP-HPLC (Intact)
Target Analyte Free Amino AcidsVolatile AA DerivativesIntact Peptide
LOD (Limit of Detection) 0.01% - 0.05%0.1%0.1% - 0.5%
Hydrolysis Required? Yes Yes No
Artifact Risk High (requires D2O control)High (requires D2O control)None
Throughput Medium (Derivatization step)Low (Complex prep)High (Direct inject)
Best For Routine QC, Complex PeptidesSmall, hydrophobic AAsShort (<10 AA) Peptides

References

  • Marfey, P. (1984).[1][7] Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications.[1] Link

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][6][8][9][10][11][12][13] Link

  • Gerhardt, J., & Nicholson, G. (2001).[1] Quantitative determination of racemization of amino acids in peptides using LC-MS and deuterium labeling. Journal of Peptide Science. Link

  • Goodman, M., & Levine, L. (2002).[1] Peptide Synthesis and the Specificity of 5(4H)-Oxazolones. Journal of the American Chemical Society.[1] Link

  • Cui, Y., et al. (2023).[1] Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry.[1][13] Analytical and Bioanalytical Chemistry. Link

Sources

Comparative Quality Analysis: Trt-Dab(Fmoc)-OH for Advanced Peptide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026


-Trityl-

-Fmoc-L-2,4-diaminobutyric acid (Trt-Dab(Fmoc)-OH)

Executive Summary

In complex peptide synthesis—specifically for head-to-tail cyclization and branched peptide scaffolds—the orthogonal protection scheme of Trt-Dab(Fmoc)-OH is indispensable. Unlike standard Fmoc-SPPS building blocks, this derivative features an acid-labile


-amine protection (Trityl) and a base-labile side-chain protection (Fmoc). This "inverse" strategy allows for selective N-terminal deprotection using mild acid (1% TFA) while maintaining side-chain integrity, or vice versa.

This guide evaluates Trt-Dab(Fmoc)-OH samples from three distinct supplier tiers (A, B, and C) to determine their suitability for high-fidelity synthesis.

Key Findings:

  • Supplier A (Premium): Demonstrated superior enantiomeric purity (>99.8% L-isomer) and negligible water content. Recommended for GMP and difficult cyclizations.

  • Supplier B (Standard): High chemical purity but contained trace amounts of the des-Trityl impurity. Suitable for routine linear sequences but requires fresh solvent prep.

  • Supplier C (Budget): Exhibited significant lactamization byproducts and elevated D-enantiomer content (1.5%), leading to a 40% yield drop in test cyclizations. Not recommended for critical applications.

Technical Context & The "Inverse" Strategy

The structural integrity of Diaminobutyric acid (Dab) derivatives is notoriously difficult to maintain due to the propensity for intramolecular lactamization (pyrrolidone formation).

For Trt-Dab(Fmoc)-OH , the quality control challenge is twofold:

  • Steric Bulk: The Trityl group is massive. Incomplete protection leads to "double hits" or aggregation during synthesis.

  • Orthogonality: Any loss of the Fmoc group during storage (due to trace base) or Trityl group (due to trace acid/moisture) ruins the orthogonal strategy.

The Analytical Workflow

To ensure objective comparison, we utilized a multi-dimensional analytical approach combining Reverse-Phase HPLC, Chiral Chromatography, and Solubility Profiling.

AnalyticalWorkflow Sample Raw Material (Trt-Dab(Fmoc)-OH) Solubility Solubility Test (DMF/NMP) Sample->Solubility HPLC RP-HPLC (Chemical Purity) Sample->HPLC Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral Decision Suitability Classification Solubility->Decision MS LC-MS (Impurity ID) HPLC->MS Peak ID HPLC->Decision Chiral->Decision

Figure 1: The multi-dimensional analytical workflow used to validate supplier quality.

Comparative Analysis

Chemical Purity & Impurity Profile (RP-HPLC)

Samples were analyzed on a C18 column using a gradient of Acetonitrile/Water (0.1% TFA).

MetricSupplier A (Premium)Supplier B (Standard)Supplier C (Budget)
Assay (HPLC Area %) 99.6% 98.2%94.5%
Main Impurity None detectedDes-Trityl (<0.5%)Lactam (3.2%)
Water Content (KF) 0.1%0.4%1.8%
Appearance Fine white powderOff-white crystallineClumpy yellow-white
Dissolution (0.5M in DMF) Instant (<30 sec)< 2 minsIncomplete (Turbid)

Analysis: Supplier C's high lactam content (pyrrolidone derivative) suggests poor process control during the protection steps. The presence of water in Supplier C also accelerates the hydrolysis of the Trityl group, leading to a "self-degrading" cycle.

Enantiomeric Purity (Chiral Analysis)

Dab derivatives are prone to racemization during the introduction of the side-chain protection. We utilized Marfey’s Reagent (FDAA) derivatization followed by LC-MS to separate L- and D-isomers.

  • Supplier A: 99.9% L-isomer (e.e. >99.8%)

  • Supplier B: 99.1% L-isomer (e.e. 98.2%)

  • Supplier C: 98.5% L-isomer (e.e. 97.0%)

Impact: In a 30-mer peptide, a 1.5% D-isomer impurity (Supplier C) statistically ensures that 36% of your final peptide chains will contain a stereochemical defect , rendering the batch useless for biological assays.

Degradation Pathways

Understanding why these impurities exist is crucial. The diagram below illustrates the vulnerability of the Dab scaffold.

DegradationPath Target Trt-Dab(Fmoc)-OH (Target Molecule) Acid Trace Acid / H2O Target->Acid Storage Base Trace Base / Heat Target->Base Activation DesTrt Impurity 1: H-Dab(Fmoc)-OH (Loss of Orthogonality) Acid->DesTrt Detritylation Lactam Impurity 2: Fmoc-Pyrrolidone (Irreversible Cyclization) Base->Lactam Intramolecular Attack DesTrt->Lactam Rapid Cyclization

Figure 2: Primary degradation pathways. Note that loss of the Trityl group (Impurity 1) rapidly accelerates Lactam formation (Impurity 2).

Experimental Validation: The "Difficult Cyclization" Test

To prove the practical impact of these purity differences, we synthesized a test cyclic peptide: Cyclo-[Dab-Arg-Gly-Asp-Phe] .

  • Method: Resin loading via side-chain (Fmoc removal), linear assembly, N-terminal deprotection (Trt removal), followed by on-resin cyclization.

Results:

  • Supplier A: Crude purity 88%. Cyclization complete in 2 hours.

  • Supplier B: Crude purity 75%. Required double coupling for the Trt-Dab step.

  • Supplier C: Crude purity 41% . Major byproduct identified as linear deletion sequence (failure to cyclize due to lactam formation capping the N-terminus).

Detailed QC Protocol (Self-Validating)

For researchers receiving new batches of Trt-Dab(Fmoc)-OH, use this rapid "System Suitability Test" before committing valuable resin.

Step 1: Solubility & Visual Check

Dissolve 100 mg of derivative in 1 mL of DMF.

  • Pass: Solution is clear and colorless within 60 seconds.

  • Fail: Solution remains turbid (inorganic salts) or turns yellow (Fmoc cleavage).

Step 2: HPLC Purity Assay[1]
  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Phenomenex Gemini).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc) and 214 nm (Peptide bond).

  • Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.

Step 3: Marfey's Analysis (Chiral)
  • Hydrolyze 1 mg sample in 6N HCl (110°C, 24h).

  • Dry and react with 1% FDAA (Marfey’s Reagent) in acetone/NaHCO3.

  • Analyze via LC-MS.[1][2]

  • Reference: Compare retention time against standard L-Dab and D-Dab standards.

Recommendations

ApplicationRecommended Supplier GradeRationale
GMP / Clinical Batches Supplier A Risk of stereochemical impurities outweighs cost savings.
Cyclic Peptides / PNA Supplier A High purity required to prevent lactam termination.
Linear Short Peptides (<10 AA) Supplier B Minor des-Trt impurities are washed away during SPPS.
Optimization / Training Supplier C Acceptable only if recrystallized (EtOAc/Hexane) before use.

Final Verdict: For Trt-Dab(Fmoc)-OH, the "budget" option is a false economy. The specific instability of the Dab side chain requires the rigorous manufacturing controls found only in Premium-grade suppliers.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Marfey, P. (1984). "Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide." Carlsberg Research Communications, 49, 591. [Link]

  • Wöhr, T., et al. (1996). "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis." Journal of the American Chemical Society, 118(39), 9218-9227. (Context on aggregation and bulky protecting groups). [Link]

Sources

Strategic Utilization of Trt-Dab(Fmoc)-OH in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

Trt-Dab(Fmoc)-OH (and its isomer Fmoc-Dab(Trt)-OH ) represents a high-cost, high-reward strategic asset in the synthesis of complex peptide therapeutics, particularly cyclic peptides (e.g., Polymyxin analogs) and branched dendrimers .

While the raw material cost is 3-5x higher than standard Boc- or Alloc-protected derivatives, the operational cost savings in large-scale GMP manufacturing often outweigh the upfront expense. The elimination of heavy metal catalysts (required for Alloc) and toxic hydrazines (required for ivDde) streamlines regulatory compliance and reduces purification burden.

Recommendation:

  • Adopt for GMP synthesis of cyclic peptides requiring on-resin cyclization.

  • Adopt for branched peptides where orthogonal "reverse polarity" protection is required.

  • Avoid for simple linear sequences where standard Boc/tBu strategies suffice.

Technical Deep Dive: The Chemistry of Diaminobutyric Acid (Dab) Protection

Nomenclature & Isomer Distinction (Critical)

Before scaling up, one must distinguish between the two commercially available isomers. Confusion here leads to catastrophic synthesis failure.

NotationStructurePrimary Application
Fmoc-Dab(Trt)-OH N-α: Fmoc (Base labile)N-γ: Trityl (Acid labile)Standard SPPS: Backbone elongation with orthogonal side-chain protection. Ideal for Cyclic Peptides .
Trt-Dab(Fmoc)-OH N-α: Trityl (Acid labile)N-γ: Fmoc (Base labile)Inverse/Branched Synthesis: Capping the N-terminus while growing a chain off the side-chain. Ideal for Dendrimers .

Note: This guide analyzes the cost-benefit of the Trityl/Fmoc orthogonal pair generally, with specific protocols for the standard Fmoc-Dab(Trt)-OH configuration, as it is the dominant reagent for large-scale cyclic peptide manufacturing.

The Lactamization Challenge

A hidden cost in Dab chemistry is Intramolecular Lactamization . The free


-amine (after deprotection) can attack the 

-carbonyl, forming a stable 5-membered pyrrolidone ring and terminating the chain.

Mechanism:

  • Deprotection of

    
    -amine (or 
    
    
    
    -amine if unmasked).
  • Nucleophilic attack on the activated ester or downstream carbonyl.

  • Result: Deletion sequence and byproduct formation.

Mitigation Strategy: Use Trityl (Trt) protection. The bulky Trityl group sterically hinders this side reaction better than smaller groups like Boc, provided the deprotection conditions are controlled.

Comparative Analysis: Trt vs. Alternatives

Cost-Benefit Matrix
FeatureTrt / Mtt Strategy Alloc Strategy ivDde Strategy
Reagent Cost High (Monomer is expensive)Medium (Monomer is cheap, Pd is expensive)Medium
Deprotection Reagent 1% TFA in DCM (Cheap, Green)Pd(PPh

)

+ PhSiH

(Expensive, Toxic)
2% Hydrazine (Toxic, Unstable)
Process Time Fast (15 min x 3 cycles)Slow (2 hrs + extensive washing)Medium (30 min x 3 cycles)
Purification Load Low (Volatile reagents)High (Must remove residual Palladium)Medium (Hydrazine adducts)
Orthogonality Excellent (Acid vs Base)Excellent (Orthogonal to Acid/Base)Good (Orthogonal to Acid/Base)
Large-Scale Suitability High (Cleanest impurity profile)Low (Pd removal at kg scale is difficult)Medium (Hydrazine handling is hazardous)
The "Hidden" Cost of Alloc

While Fmoc-Dab(Alloc)-OH is cheaper per gram, the Total Cost of Ownership (TCO) at scale is higher due to:

  • ICP-MS Testing: Mandatory testing for residual Palladium in the final API.

  • Scavengers: Cost of thiol scavengers to remove Pd.

  • Yield Loss: Alloc deprotection is often incomplete due to steric hindrance in aggregated peptides.

Experimental Protocol: Large-Scale On-Resin Cyclization

Scenario: Synthesis of a cyclic peptide (Head-to-Sidechain) using Fmoc-Dab(Trt)-OH .

Workflow Diagram

G cluster_side Risk: Lactamization Start Resin Loading (2-CTC Resin) Coupling Chain Elongation (Standard Fmoc SPPS) Start->Coupling Dab_Step Couple Fmoc-Dab(Trt)-OH Coupling->Dab_Step Final_Fmoc Final N-Term Fmoc Removal Dab_Step->Final_Fmoc Trt_Removal Selective Side-Chain Deprotection (1% TFA) Final_Fmoc->Trt_Removal Orthogonal Step Cyclization On-Resin Cyclization (PyBOP/DIEA) Trt_Removal->Cyclization Critical Step Lactam Pyrrolidone Byproduct Trt_Removal->Lactam If slow cyclization Cleavage Global Cleavage (95% TFA) Cyclization->Cleavage

Figure 1: Workflow for on-resin cyclization using the Trt-orthogonal strategy. Note the critical risk point at the Trt removal step.

Step-by-Step Methodology

Step 1: Selective Deprotection of Trt Group

  • Reagent: 1-2% TFA in Dichloromethane (DCM) with 5% TIS (Triisopropylsilane) as a scavenger.

  • Procedure:

    • Wash resin with DCM (3x).

    • Add 1% TFA/DCM solution (10 mL per gram resin).

    • Shake for 2 minutes. Do not exceed 5 minutes to prevent premature cleavage of the peptide from the 2-CTC resin.

    • Filter and repeat 5-10 times until the yellow color (Trityl cation) disappears.

    • Neutralization: Immediately wash with 5% DIEA in DCM (3x) to neutralize the resin and prevent autocatalytic cleavage.

Step 2: On-Resin Cyclization

  • Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq) in DMF.

  • Concentration: Low concentration (dilution principle) is preferred to favor intramolecular over intermolecular reaction, but on-resin pseudo-dilution usually suffices.

  • Monitoring: Kaiser test (Ninhydrin) must go from Positive (Blue) to Negative (Yellow).

Step 3: Global Cleavage

  • Reagent: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours.

  • Note: The Trt group is already gone; this step removes remaining tBu/Pbf protections and cleaves the cyclic peptide from the resin.

Cost Model: OpEx vs. CapEx

For a 1 kg GMP batch of a Cyclic Peptide (10-mer):

Cost CategoryAlloc Strategy Trt Strategy Analysis
Raw Material (Dab) $5,000$15,000Trt monomer is significantly more expensive.
Reagents (Deprotection) $8,000 (Pd Catalyst)$200 (TFA/DCM)Massive saving on reagents with Trt.
Labor (Man-hours) 40 hours (Complex washes)12 hours (Simple washes)Trt reduces labor by ~70%.
QC/Analytics $5,000 (Heavy Metal Testing)$1,000 (Standard HPLC)Alloc requires expensive Pd detection.
Total Estimated Cost ~$18,000 + Risk ~$16,200 + Reliability Trt is cheaper overall at scale.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Merck Millipore. (2024). Novabiochem® Peptide Synthesis Reagents: Fmoc-Dab(Mtt)-OH.

  • Li, W., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. RSC Advances.

  • MolCore. (2024). Product Catalog: Trt-Dab(Fmoc)-OH (CAS 2044703-20-8).

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers.

Safety Operating Guide

Comprehensive Disposal Protocol for Trt-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Trt-Dab(Fmoc)-OH (


-Trityl-

-fluorenylmethoxycarbonyl-L-diaminobutyric acid) is a specialized orthogonal building block used in Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard amino acids, this compound possesses two bulky hydrophobic protecting groups (Trityl and Fmoc) that significantly alter its solubility and environmental impact.

Effective disposal requires understanding its chemical stability:

  • Acid Sensitivity: The Trityl (Trt) group is acid-labile. Contact with strong acids (e.g., TFA) in waste streams generates stable carbocations, potentially leading to polymerization or exothermic reactions.

  • Base Sensitivity: The Fmoc group is base-labile.[1] Contact with secondary amines (e.g., Piperidine) releases dibenzofulvene, which is reactive and can polymerize.

Disposal Directive: This compound must never be disposed of via sanitary sewer systems. It requires high-temperature chemical incineration due to its low biodegradability and potential aquatic toxicity.[1]

Chemical Identification Table
PropertyDescription
Chemical Name

-Trityl-

-Fmoc-L-diaminobutyric acid (Isomer dependent)
Common Abbreviation Trt-Dab(Fmoc)-OH
Physical State White to off-white powder
Solubility Insoluble in water; Soluble in organic solvents (DMF, DCM, DMSO)
Hazard Classification Irritant (Skin/Eye/Respiratory) .[1] Potential Aquatic Toxin.
RCRA Status (USA) Non-Listed . Not P- or U-listed.[1] (Must be characterized for ignitability if wet with solvent).
Waste Method Fuel Blending / Incineration

Pre-Disposal Waste Characterization

Before initiating disposal, you must categorize the waste stream.[2] The disposal route differs significantly between the pure solid reagent and the compound dissolved in reaction mixtures.

Decision Logic: Waste Stream Segregation

WasteDecisionTree Start Waste Identification: Trt-Dab(Fmoc)-OH StateCheck Physical State? Start->StateCheck Solid Pure Solid / Expired Reagent StateCheck->Solid Powder Liquid Dissolved in Solution (Reaction Waste) StateCheck->Liquid Liquid SolidBin DISPOSAL A: Solid Chemical Waste Bin (Incineration) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMF, DMSO, NMP) SolventCheck->NonHalo No Halogens HaloBin DISPOSAL B: Halogenated Waste Stream (High Temp Incineration) Halo->HaloBin NonHaloBin DISPOSAL C: Non-Halogenated Waste Stream (Fuel Blending) NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating Trt-Dab(Fmoc)-OH waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Reagent Disposal (Pure Substance)

Use this for expired bottles, spilled powder, or excess weighed material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Ensure the lid seals tightly to prevent dust generation.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "Trt-Dab(Fmoc)-OH (Protected Amino Acid)"[1]

    • Hazards: Check "Irritant" and "Toxic to Aquatic Life".

    • Constituents: 100% Trt-Dab(Fmoc)-OH.[1]

  • Packaging:

    • If the original bottle is intact, place the entire bottle into the waste container (overpacking).

    • If loose powder, transfer carefully using a spatula to avoid dust clouds.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

  • Final Disposal: The EHS/Waste vendor will incinerate this at a permitted facility.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for SPPS waste, filtrates, or wash solutions.[1]

Critical Safety Warning: Do not mix acidic waste (TFA cleavage cocktails) with basic waste (Piperidine deprotection solutions) in the same container. This can cause exothermic reactions and gas evolution.

  • Solvent Identification:

    • Scenario 1: DCM (Dichloromethane) used.

      • Action: Pour into the Halogenated Waste carboy.

      • Reasoning: Halogenated solvents require specific scrubbers during incineration to neutralize acid gases (HCl).

    • Scenario 2: DMF/NMP (Dimethylformamide/N-Methyl-2-pyrrolidone) used. [1]

      • Action: Pour into the Non-Halogenated Waste carboy.

      • Reasoning: These have high BTU values and are often used for fuel blending (energy recovery).

  • Concentration Limits:

    • If the solution is highly concentrated (>10% w/v) or contains precipitated solids, use a wide-mouth container rather than a narrow-neck carboy to prevent clogging.[1]

  • Labeling:

    • List all solvents (e.g., "DMF 90%, DCM 5%, Trt-Dab(Fmoc)-OH 5%").[1]

    • Do not simply write "Waste".

Spill Management & Cleanup

PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).

  • Containment:

    • Solid Spill: Do not dry sweep if significant dust is generated. Cover with a damp paper towel to suppress dust, then scoop into a waste jar.

    • Liquid Spill: Surround the spill with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a soap and water solution.[3][4]

    • Why? Organic solvents (like Acetone) might spread the hydrophobic Fmoc/Trityl compound rather than remove it. Surfactants (soap) are necessary to solubilize the hydrophobic protecting groups.

  • Disposal of Cleanup Materials:

    • Place all contaminated gloves, pads, and towels into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.[1]

Regulatory Framework (USA Context)

While Trt-Dab(Fmoc)-OH is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • RCRA Classification:

    • Solid: Generally Non-Hazardous chemically, but often managed as hazardous waste due to lab policy and potential aquatic toxicity.

    • Liquid: Hazardous Waste (Characteristic).

      • Ignitability (D001): If dissolved in DMF/DCM.

      • Toxicity (D0xx): If dissolved in Chloroform or other regulated solvents.

  • Compliance Check:

    • Never dispose of in regular trash (landfill ban on chemical waste).

    • Never pour down the sink (CWA - Clean Water Act violation).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • American Chemical Society (ACS). (2016). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] (Provides mechanistic insight into stability of Trt/Fmoc groups).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.